Gentamicin C
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H39N5O7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3 |
InChI Key |
VEGXETMJINRLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origin of Product |
United States |
Biosynthesis of Gentamicin C Complex in Micromonospora Echinospora
The gentamicin (B1671437) C complex, a clinically significant mixture of aminoglycoside antibiotics, is produced by the filamentous bacterium Micromonospora echinospora. The intricate biosynthetic pathway involves a series of enzymatic modifications to a core aminocyclitol structure, orchestrated by genes located within a dedicated biosynthetic gene cluster (BGC) and, surprisingly, by a crucial gene located far from this cluster on the chromosome.
The biosynthesis begins with the formation of the characteristic core aminocyclitol, 2-deoxystreptamine (B1221613) (2-DOS). pnas.org A minimal set of genes, including gtmB, gtmA, and gacH, is responsible for synthesizing this central scaffold. pnas.org The pathway proceeds with the glycosylation of 2-DOS. The enzyme GtmG, a glycosyltransferase, attaches N-acetyl-D-glucosamine to 2-DOS, which is then modified to form the intermediate paromamine (B1213074). pnas.org A second glycosyltransferase, GtmE, subsequently attaches D-xylose to paromamine, yielding gentamicin A2, which is the first pseudotrisaccharide intermediate in the pathway. pnas.org
Gentamicin A2 undergoes several enzyme-catalyzed modifications to become gentamicin X2, a vital intermediate that stands at a critical branching point of the pathway. rsc.orgasm.org From here, two parallel routes lead to the various components of the gentamicin C complex. rsc.org
Pathway 1 (GenK-dependent): The enzyme GenK, a cobalamin-dependent radical S-adenosylmethionine (SAM) methyltransferase, methylates the C-6′ position of gentamicin X2 to produce G418. rsc.orgasm.org G418 is then converted through a series of enzymatic steps involving dehydrogenation (GenQ) and transamination (GenB1) to form the this compound components C2a, C2, and C1. rsc.orgpnas.org
Pathway 2 (GenK-independent): In the second parallel route, gentamicin X2 is directly processed by the same downstream enzymes (GenQ, GenB1) without the initial methylation by GenK. This pathway leads to the production of gentamicin C1a and C2b. pnas.org
A key discovery in elucidating this pathway was the identification of the genL gene, which encodes the N-methyltransferase responsible for the final methylation steps. nih.gov This gene is located approximately 2.54 Mbp away from the main gentamicin BGC on the M. echinospora chromosome. pnas.orgnih.gov The GenL enzyme catalyzes the conversion of gentamicin C2 to gentamicin C1 and gentamicin C1a to gentamicin C2b, thus completing the biosynthesis of the five major components of the complex. asm.orgnih.gov
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene | Enzyme | Function in Biosynthesis |
| gtmA | 2-deoxy-scyllo-inosose synthase | Involved in the formation of the 2-deoxystreptamine (2-DOS) core. pnas.orgnih.gov |
| gtmE | Glycosyltransferase | Attaches D-xylose to paromamine to form gentamicin A2. pnas.org |
| genK | C6′ Methyltransferase | Catalyzes the C-6′ methylation of gentamicin X2 to G418, initiating a major branch of the pathway. rsc.orgasm.org |
| genQ | Dehydrogenase | Involved in the conversion of the alcohol at C-6' to an amine in both parallel pathways. rsc.orgpnas.org |
| genB1 | Transaminase | Works with GenQ to convert the alcohol at C-6' to an amine. rsc.org |
| genB2 | Isomerase/Epimerase | Responsible for the epimerization of the methyl group at C-6', differentiating between C2 and C2a. rsc.org |
| genL | N6′ Methyltransferase | Catalyzes the terminal N-methylation, converting C2 to C1 and C1a to C2b; gene is located outside the main BGC. asm.orgpnas.orgnih.gov |
Comparative Genomics of Gentamicin C Producing Strains
Genomic comparisons between different gentamicin-producing actinomycetes, primarily strains of Micromonospora echinospora and Micromonospora purpurea, have revealed a high degree of conservation within the gentamicin (B1671437) biosynthetic gene cluster (BGC). pnas.orgnih.gov The gene clusters responsible for producing the 4,6-disubstituted aminocyclitol antibiotics are highly similar, containing orthologous genes for the synthesis of the 2-DOS core, glycosylation, and subsequent modifications. researchgate.net For instance, the BGC of M. echinospora is highly similar to the cluster for sisomicin (B1680986), another aminoglycoside, found in Micromonospora inyoensis. researchgate.net
A significant finding from comparative genomics was the discovery of essential biosynthetic genes located outside the primary BGC. pnas.org Whole-genome sequencing of M. echinospora ATCC15835 identified the crucial terminal methyltransferase gene, genL, located 2.54 Mbp away from the main cluster. pnas.org Subsequent investigation into M. purpurea, another gentamicin C producer, also identified a genL homolog responsible for the same terminal methylation steps (C1a to C2b and C2 to C1). pnas.org This demonstrates that the "split" nature of the gentamicin biosynthetic pathway, with a key gene located remotely, is a conserved feature across different producing species and not an anomaly of a single strain.
Broader genomic studies of the Micromonospora genus show that its members have a conserved chromosome architecture, with an origin-proximal region containing highly conserved BGCs and an origin-distal region that houses a more diverse and unique set of BGCs. microbiologyresearch.org The gentamicin cluster falls within this framework of specialized metabolism. The high similarity of the core BGCs across strains and species, coupled with the conserved presence of remote, essential genes like genL, provides a genomic basis for the consistent production of the this compound complex. nih.govmicrobiologyresearch.org These comparative analyses are fundamental for understanding the evolution of antibiotic production and for developing rational strain engineering strategies.
Strategies for Engineered Fermentation to Produce Specific Gentamicin C Components
Primary Target Site Interaction with Ribosomal RNA
The initial and most critical step in this compound's mechanism of action is its direct interaction with the ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.
This compound, a mixture of three main components (C1, C1a, and C2), binds to the 30S ribosomal subunit of bacterial ribosomes. mcmaster.caembopress.org This interaction is fundamental to its antibiotic activity, as it directly interferes with the core functions of protein synthesis. creative-diagnostics.comsmpdb.ca The different components of this compound exhibit varying affinities for the 30S subunit, with Gentamicin C1a showing a slightly higher affinity than C2, and C1 binding with the lowest affinity. embopress.orgembopress.org
The primary binding site for this compound on the 30S subunit is a highly conserved region within the 16S rRNA known as helix 44 (h44), specifically at the aminoacyl-tRNA acceptor site (A-site). embopress.orgwikipedia.orgmdpi.comasm.orgresearchgate.net This site is crucial for decoding the messenger RNA (mRNA) template. researchgate.net Aminoglycosides, including this compound, bind within the major groove of h44. nih.gov The interaction is stabilized by hydrogen bonds between the antibiotic and specific nucleotides of the rRNA. asm.org Rings I and II of the gentamicin molecule are key in directing these specific interactions with the RNA. embopress.orgnih.gov Ring III, which is a distinguishing feature of this subclass of aminoglycosides, also forms specific contacts with conserved base pairs in the A-site. embopress.orgnih.gov
A critical consequence of this compound binding to the A-site is the induction of a conformational change in two universally conserved adenosine (B11128) residues, A1492 and A1493. embopress.orgwikipedia.orgoup.com In the absence of the correct tRNA, these two adenosines are typically stacked within the helix. However, upon binding of this compound, they are flipped out from the helix. wikipedia.orgoup.com This altered conformation mimics the state of the ribosome when a correct (cognate) match between the mRNA codon and the tRNA anticodon occurs. wikipedia.org This "locked" conformation effectively reduces the ribosome's ability to discriminate between correct and incorrect tRNA molecules. wikipedia.org
Impact on Protein Synthesis Fidelity and Processivity
The structural changes induced by this compound binding have profound functional consequences for the fidelity and efficiency of protein synthesis.
By forcing the A1492 and A1493 residues into a conformation that signals a correct codon-anticodon match, this compound leads to the acceptance of incorrect aminoacyl-tRNAs (aa-tRNAs) at the A-site. embopress.orgwikipedia.orgnih.gov This results in the incorporation of wrong amino acids into the growing polypeptide chain, a phenomenon known as translational miscoding. mcmaster.cawikipedia.orgnih.gov The synthesis of these non-functional, mistranslated proteins can lead to cellular dysfunction and ultimately bacterial cell death. wikipedia.org Furthermore, this compound can induce translational read-through, where the ribosome misinterprets a stop codon as a sense codon, leading to the synthesis of abnormally elongated proteins. nih.govplos.orgresearchgate.net
| Effect | Molecular Basis | Consequence |
|---|---|---|
| Translational Miscoding | Binding to 16S rRNA A-site forces A1492 and A1493 into a conformation that mimics a correct codon-anticodon match. wikipedia.org | Incorporation of incorrect amino acids into the polypeptide chain, leading to non-functional proteins. mcmaster.cawikipedia.org |
| Translational Read-Through | Ribosome fails to recognize stop codons, leading to continued elongation. nih.govplos.org | Production of abnormally long and potentially non-functional proteins. |
Beyond inducing errors, this compound also inhibits several key stages of the translation process. It has been shown to interfere with translation initiation, though the precise mechanisms are still being elucidated. oup.compnas.org During elongation, this compound can inhibit the translocation of the ribosome along the mRNA, a critical step for reading successive codons. nih.govnih.govresearchgate.net This inhibition of translocation can stall protein synthesis. nih.gov Additionally, there is evidence that this compound can bind to a secondary site on the large ribosomal subunit (50S), which interferes with ribosome recycling. This prevents the separation of the ribosomal subunits after a round of translation is complete, effectively sequestering ribosomes in an inactive state and preventing them from initiating the synthesis of new proteins.
| Translation Stage | Mechanism of Inhibition |
|---|---|
| Initiation | Interference with the formation of the translation initiation complex. oup.compnas.org |
| Elongation | Inhibition of the translocation step, where the ribosome moves along the mRNA. nih.govnih.govresearchgate.net |
| Recycling | Binding to a secondary site on the 50S subunit, preventing the separation of ribosomal subunits after translation. |
Role of Secondary Binding Sites on Ribosomal RNA (e.g., 23S rRNA Helix 69)
While the primary binding target of this compound is the decoding A-site on helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit, evidence points to the existence of a secondary binding site. pnas.orgmdpi.com This secondary site is located at helix 69 (H69) of the 23S rRNA in the 50S large subunit. pnas.orgmdpi.comresearchgate.net Helix 69 is a dynamic and functionally significant RNA motif that forms an intersubunit bridge (B2a) with helix 44 of the small subunit, playing a crucial role in tRNA selection, subunit association, and ribosome recycling. nih.govbiorxiv.orgresearchgate.net
The interaction of aminoglycosides like gentamicin with H69 is considered a secondary interaction relative to the high-affinity binding at the A-site. nih.gov Studies using chemical probing and footprinting analysis have shown that neomycin, paromomycin, and gentamicin interact with the stem region of H69 in intact 70S ribosomes. nih.govresearchgate.net This binding is diminished in the isolated 50S subunit, suggesting that a specific conformation of H69, likely stabilized by its interaction with the 30S subunit, is necessary for efficient drug binding. nih.govresearchgate.net The binding of aminoglycosides to H69 is thought to interfere with translation by affecting the ribosome's ability to recycle after a round of protein synthesis, thus disrupting the termination and recycling stages. mdpi.com Conformational changes in H69 induced by the binding can also promote the binding of near-cognate tRNA, further increasing the rate of translational errors. mdpi.com The proximity of the primary (h44) and secondary (H69) binding sites within the 70S ribosome suggests the possibility of synergistic binding. nih.gov
Structural Basis of this compound-Ribosome Interactions
Spectroscopic and Crystallographic Insights into Binding Complexes
The structural basis for the interaction between this compound and the ribosomal A-site has been elucidated through high-resolution techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. embopress.orgnih.govnih.gov NMR studies on a model RNA oligonucleotide mimicking the bacterial ribosomal A-site complexed with Gentamicin C1a revealed that the antibiotic binds within the deep, major groove of the RNA. nih.govnih.govembopress.org
Key findings from these structural studies include:
Binding Pocket: Gentamicin C1a settles into a binding pocket where its rings I and II direct specific interactions with the RNA. embopress.orgnih.gov Ring I, the purpurosamine ring, stacks upon a platform created by the G1491 base. researchgate.net
Hydrogen Bonding: The 6'-amino group on ring I of Gentamicin C1a is crucial for high-affinity binding, forming hydrogen bonds with the A1493 and G1491 residues of the 16S rRNA.
Ring III Interactions: Ring III (garosamine), which is a distinguishing feature of the gentamicin subclass, also establishes specific contacts with conserved base pairs in the A-site. nih.govnih.gov
Conformational Changes: Aminoglycoside binding at the A-site, including that of gentamicin, is known to induce a conformational change, displacing the universally conserved nucleotides A1492 and A1493 from within the helix. pnas.orgbiorxiv.org This "flipped-out" conformation is critical to the drug's mechanism of inducing misreading of the genetic code. nih.govnih.gov
While detailed crystallographic data for this compound specifically with the bacterial ribosome is complemented by studies on eukaryotic ribosomes, these studies highlight the nuanced interactions. For instance, crystal structures of the eukaryotic 80S ribosome in complex with gentamicin have been solved, revealing binding sites within the decoding center that differ from the canonical bacterial interaction, partly due to nucleotide differences like the G1645 residue in eukaryotes (equivalent to A1408 in bacteria). pnas.orgresearchgate.net
Differential Binding Affinities of this compound Components to the Ribosome
This compound is a mixture of three major, structurally related components: Gentamicin C1, Gentamicin C1a, and Gentamicin C2. embopress.orgpnas.org These components bind to the same site on the 30S ribosomal subunit but exhibit different binding affinities, which correlates with their relative effectiveness in inhibiting translation. embopress.orgresearchgate.net
Biochemical studies using chemical footprinting on both 30S subunits and a model A-site RNA oligonucleotide have quantified these differences. embopress.orgresearchgate.net The binding affinities, expressed as dissociation constants (Kd), show that Gentamicin C1a has the highest affinity, followed closely by C2, while C1 binds significantly more weakly. embopress.orgresearchgate.net
The structural differences between the components account for their varied affinities. The primary distinction lies in the methylation pattern at the 6' position of ring I. pnas.org
Gentamicin C1a has a primary amino group at the 6' position, which allows for optimal hydrogen bonding interactions within the A-site, contributing to its strong binding.
Gentamicin C2 has a methyl group on the 6'-carbon. This addition does not significantly alter the binding affinity compared to C1a. embopress.org
Gentamicin C1 has an additional methyl group on the 6'-amino group (a secondary amine). This N-methylation restricts rotation and can disrupt hydrogen bond formation with the RNA, leading to a 20- to 50-fold weaker binding affinity compared to C1a and C2. embopress.orgembopress.org
| Gentamicin Component | Dissociation Constant (Kd) in µM | Reference |
|---|---|---|
| Gentamicin C1a | 0.01 | embopress.orgresearchgate.net |
| Gentamicin C2 | 0.025 | embopress.orgresearchgate.net |
| Gentamicin C1 | 0.5 | embopress.orgresearchgate.net |
Molecular Dynamics Simulations of Gentamicin-Ribosome Interactions
Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of the gentamicin-ribosome complex, complementing static structural data. nih.govsanbonmatsu.org All-atom MD simulations have been used to study the thermodynamics and kinetics of the interaction between gentamicin and the ribosomal decoding site. nih.govnih.gov
These simulations have revealed several key aspects:
Stochastic Gating Mechanism: MD studies support a "stochastic gating" model for antibiotic binding rather than a simple "induced-fit" model. nih.govnih.gov This means that the decoding bases A1492 and A1493 can spontaneously "flip out" on a timescale faster than gentamicin binding. The antibiotic then recognizes and binds to this pre-existing flipped-out conformation, effectively locking the ribosome in a state prone to misreading. nih.govsanbonmatsu.org
Free Energy Landscape: Replica exchange MD simulations have been used to calculate the free energy landscape of the binding process. nih.gov This reveals that drug dissociation is not a simple two-state (bound/unbound) process but involves the drug navigating through multiple metastable local minima in the energy landscape near the binding site. nih.govnih.gov
Dissociation Pathway: Simulations suggest a potential dissociation pathway where interactions with one part of the drug (e.g., ring I) are weakened first, facilitating the drug's exit from the binding pocket. nih.gov For example, states have been observed where A1493 flips back into the helix while A1492 remains flipped out, interacting with ring I of gentamicin and potentially initiating the dissociation process. nih.gov
These computational approaches are crucial for understanding the detailed mechanism of binding and dissociation, which can aid in the rational design of new aminoglycoside antibiotics. nih.govsanbonmatsu.org
Bacterial Resistance Mechanisms to Gentamicin C: a Molecular and Genetic Perspective
Enzymatic Modification of Gentamicin (B1671437) C
The most prevalent mechanism of resistance to Gentamicin C involves the enzymatic modification of the drug molecule. rcsb.org This process is carried out by a diverse group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.gov These enzymes catalyze the transfer of chemical groups, such as acetyl, phosphate (B84403), or nucleotidyl moieties, to the this compound molecule. researchgate.net This modification alters the antibiotic's structure, preventing it from binding effectively to its target within the bacterial ribosome, thereby rendering it inactive. researchgate.netmdpi.com
Target Site Alterations
Besides enzymatic inactivation, bacteria can develop resistance to this compound by altering the antibiotic's target site, the bacterial ribosome. ontosight.aicreative-diagnostics.com this compound binds to the A-site within the 16S ribosomal RNA (rRNA), a component of the 30S ribosomal subunit, interfering with protein synthesis. ontosight.aicabidigitallibrary.org Mutations in the genes encoding the 16S rRNA can reduce the binding affinity of this compound, leading to resistance.
Mutations in Ribosomal RNA Genes (rrs, 16S rRNA)
Mutations in the rrs gene, which codes for 16S rRNA, are a known mechanism of resistance to aminoglycosides, including this compound. creative-diagnostics.commednexus.org These mutations are generally less common than the production of AMEs because alterations to the highly conserved ribosome can be detrimental to cell function. mednexus.org However, specific mutations have been identified that confer high-level resistance without significantly compromising bacterial fitness.
Notable mutations in the 16S rRNA gene that lead to this compound resistance include:
A1408G : This mutation in the rrs gene of Escherichia coli and a homologous mutation (A1402G) in Borrelia burgdorferi have been shown to confer significant resistance to gentamicin. mdpi.commednexus.orgasm.org A similar mutation (A1400G) is found in Mycobacterium tuberculosis. asm.org
Other mutations : Studies in Mycobacterium abscessus have identified other mutations in the rrs gene, such as T1406A, C1409T, and G1491T, that also result in resistance to aminoglycosides like gentamicin. oup.com A point mutation, A1387G, in the 16S rRNA gene has been identified as a novel gentamicin resistance mechanism in Campylobacter jejuni and Campylobacter coli. nih.govasm.org Point mutations in the 3' minor domain of helix 44 in the rrsB 16S rRNA gene of E. coli can also confer resistance to this compound. mcmaster.ca
Table 4: 16S rRNA Mutations Conferring Resistance to this compound
| Mutation | Organism | Level of Resistance Conferred |
| A1408G | Escherichia coli | Significant resistance to a range of aminoglycosides including gentamicin |
| A1402G | Borrelia burgdorferi | >240-fold resistance to gentamicin |
| A1400G | Mycobacterium tuberculosis | High-level resistance |
| T1406A, C1409T, G1491T | Mycobacterium abscessus | High-level resistance to 2-deoxystreptamine (B1221613) aminoglycosides |
| A1387G | Campylobacter jejuni, Campylobacter coli | Cross-resistance to gentamicin, apramycin, kanamycin (B1662678), and tobramycin (B1681333) |
| Point mutations in 3' minor domain of helix 44 | Escherichia coli | Resistance to this compound |
Mutations in Ribosomal Protein Genes (rpsL, fusA)
Bacterial resistance to this compound can arise from mutations in genes encoding ribosomal proteins, which alter the drug's target site. The rpsL gene, encoding the S12 ribosomal protein, is a key site for these mutations. Changes in the S12 protein can reduce the binding affinity of gentamicin for the 30S ribosomal subunit, thereby hindering its ability to disrupt protein synthesis and conferring resistance.
Mutations in the fusA gene, which encodes elongation factor G (EF-G), also contribute to resistance, though less commonly. mdpi.com EF-G is essential for the translocation phase of protein synthesis. Alterations in this factor can indirectly affect the ribosome's structure and its interaction with aminoglycosides like gentamicin, leading to decreased susceptibility. mdpi.com
Ribosomal Methylation and Resistance
A primary mechanism for high-level resistance to aminoglycosides, including gentamicin, is the enzymatic modification of the 16S rRNA within the 30S ribosomal subunit. nih.govnih.gov This modification is carried out by 16S rRNA methyltransferases (RMTs), which add a methyl group to specific nucleotides in the A-site of the ribosome. nih.govasm.org This methylation event prevents gentamicin from binding effectively, thus allowing protein synthesis to continue unimpeded.
The genes encoding these methyltransferases, such as those from the ArmA (aminoglycoside resistance methyltransferase) and Rmt (ribosomal methyltransferase) families, are often located on mobile genetic elements like plasmids. nih.govmdpi.commicrobiologyresearch.org This facilitates their transfer between different bacteria, contributing to the widespread dissemination of high-level aminoglycoside resistance. nih.govmicrobiologyresearch.org For example, ArmA and Rmt enzymes can methylate the N7 position of the G1405 nucleotide in the 16S rRNA. nih.govmdpi.com
Efflux Pump Systems Mediating this compound Resistance
Efflux pumps are transport proteins that actively extrude antibiotics, including this compound, from the bacterial cell. This process lowers the intracellular drug concentration to non-toxic levels, enabling the bacteria to survive. These pumps can be specific to one substrate or transport a wide range of compounds, contributing to multidrug resistance (MDR). oup.com
Characterization of Specific Efflux Pumps (e.g., MexXY, AdeABC, EfrAB)
Several efflux pump systems are known to confer resistance to this compound in various bacteria:
MexXY: Found in Pseudomonas aeruginosa, the MexXY system, often in conjunction with the outer membrane protein OprM, is a major contributor to aminoglycoside resistance. mdpi.commdpi.compsu.edunih.gov It is a member of the Resistance-Nodulation-Division (RND) family of transporters. psu.edu Overexpression of MexXY is a significant cause of resistance in clinical isolates. nih.govasm.org
AdeABC: This RND-type efflux pump is a key factor in the multidrug resistance of Acinetobacter baumannii. asm.orgnih.govmjima.orgmdpi.com It recognizes a broad range of substrates, with gentamicin being one of the most significant. nih.govnih.govmdpi.com The system consists of the inner membrane protein AdeB, the membrane fusion protein AdeA, and the outer membrane protein AdeC. nih.govmjima.org Overexpression of the adeABC operon is frequently observed in multidrug-resistant clinical isolates. asm.orgakjournals.com
EfrAB: In Enterococcus faecalis, the EfrAB system, an ATP-binding cassette (ABC) transporter, contributes to resistance against various antimicrobials, including gentamicin. mdpi.comujaen.esmdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov This pump functions as a heterodimer of EfrA and EfrB. nih.gov
Below is a table summarizing these efflux pumps:
| Efflux Pump System | Bacterial Species | Family | Components |
| MexXY-OprM | Pseudomonas aeruginosa | RND | MexX, MexY, OprM |
| AdeABC | Acinetobacter baumannii | RND | AdeA, AdeB, AdeC |
| EfrAB | Enterococcus faecalis | ABC | EfrA, EfrB |
Energy Dependence and Transport Mechanisms of Efflux Pumps
Efflux pumps require energy to transport substances out of the cell. imrpress.comtandfonline.com They are broadly categorized into primary and secondary transporters. oup.comimrpress.commicropspbgmu.ru
Primary Transporters: The ATP-binding cassette (ABC) superfamily, which includes the EfrAB pump, are primary transporters that directly use the energy from ATP hydrolysis to drive the efflux of substrates. oup.commicropspbgmu.ru
Secondary Transporters: The other five superfamilies, including the RND family (e.g., MexXY and AdeABC), are secondary transporters. They utilize the energy stored in electrochemical ion gradients, such as the proton motive force, to expel compounds. oup.commicropspbgmu.ru
Transcriptional Regulation and Overexpression of Efflux Pumps
The expression of efflux pump genes is tightly regulated. Overexpression, often leading to antibiotic resistance, is typically caused by mutations in regulatory genes. nih.govresearchgate.net
MexXY: The expression of the mexXY operon in P. aeruginosa is primarily controlled by the transcriptional repressor MexZ. nih.govasm.orgresearchgate.netfrontiersin.org Mutations in the mexZ gene can lead to the overexpression of the MexXY pump. asm.orgresearchgate.net The presence of certain antibiotics, including gentamicin, can also induce the expression of mexXY. mdpi.comujaen.es
AdeABC: The adeABC operon in A. baumannii is regulated by the AdeRS two-component system. asm.orgnih.govmjima.orgnih.govakjournals.comfrontiersin.orgmdpi.com AdeS is the sensor kinase that detects environmental signals, and AdeR is the response regulator that controls the transcription of the pump genes. nih.govnih.govfrontiersin.org Mutations in adeS or adeR can cause constitutive overexpression of the AdeABC pump, resulting in resistance. asm.orgnih.govnih.govviamedica.pl
Reduced Cellular Permeability and Drug Uptake
A decrease in the permeability of the bacterial cell wall can also lead to resistance against this compound. nih.govresearchgate.netmdpi.com The uptake of aminoglycosides into bacteria is a multi-step process that begins with the electrostatic binding of the positively charged antibiotic to the negatively charged outer membrane. nih.gov This is followed by energy-dependent transport across the cytoplasmic membrane. nih.gov
Changes to the outer membrane, such as alterations in porin channels or lipopolysaccharide (LPS) structure, can impede the entry of gentamicin. mdpi.combristol.ac.uk While reduced uptake alone may only provide low-level resistance, it can work in concert with other resistance mechanisms like efflux pumps to create a more significant resistance phenotype. bristol.ac.uk A less permeable membrane means that efflux pumps require less effort to maintain a low intracellular concentration of the drug.
Role of Outer Membrane Porins
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics, including this compound. Porins, which are protein channels embedded in this membrane, play a crucial role in facilitating the influx of small, hydrophilic molecules. mdpi.com In Escherichia coli, the two major non-specific porins are OmpF and OmpC. plos.orgnih.gov Their expression is often regulated by environmental factors such as osmolarity. nih.gov
Studies have shown that both OmpF and OmpC are involved in the transport of gentamicin across the outer membrane. biorxiv.org While neither porin shows a strong binding affinity for gentamicin, they provide a pathway for its diffusion into the periplasmic space. acs.orgasm.org Research indicates that OmpF and OmpC can be restrictive to gentamicin permeation to varying degrees. biorxiv.org For instance, in one study, the permeability ratios for gentamicin through OmpF and OmpC were found to be significantly different, suggesting that OmpC might be more restrictive than OmpF. biorxiv.org Another porin, ChiP, has demonstrated a greater capacity for allowing the passage of aminoglycosides like gentamicin compared to OmpF and OmpC. biorxiv.org
Mutations or altered expression of these porins can lead to reduced susceptibility to gentamicin. While the deletion of a single major porin gene, either ompF or ompC, may only lead to a weak increase in resistance, the combined deletion of both genes results in a significant reduction in susceptibility. biorxiv.org This highlights the importance of these channels as the primary entry route for gentamicin into the bacterial cell. plos.org In some clinical isolates of E. coli exhibiting multi-drug resistance, mutations in OmpC have been identified that decrease the permeability of the channel to antibiotics like gentamicin without altering the pore diameter, but by changing the transverse electric field within the pore. acs.org In Pseudomonas aeruginosa, the induction of a major outer membrane protein, H1, has been shown to decrease susceptibility to gentamicin by altering the kinetics of its uptake. asm.orgnih.gov
It's important to note that while porins are a primary pathway, some studies suggest the existence of porin-independent translocation pathways for hydrophilic compounds, including antibiotics, across the outer membrane lipid bilayer. pnas.org
Interactive Table: Permeability of this compound Through Different E. coli Porins
| Porin | Relative Permeability to this compound | Impact of Deletion on Resistance |
|---|---|---|
| OmpF | Moderate | Weak increase alone; significant with OmpC deletion. biorxiv.org |
| OmpC | Lower than OmpF | Weak increase alone; significant with OmpF deletion. biorxiv.org |
| ChiP | Higher than OmpF and OmpC | Significant increase in resistance upon deletion. biorxiv.org |
Influence of Proton Motive Force (PMF) on Aminoglycoside Entry
The uptake of this compound across the bacterial cytoplasmic membrane is an active process that is critically dependent on the proton motive force (PMF). ubc.canih.gov The PMF is an electrochemical gradient generated by the electron transport chain during cellular respiration, consisting of two components: the electrical potential gradient (Δψ) and the pH gradient (ΔpH). ubc.canih.gov For aminoglycosides like gentamicin, which are cationic, the electrical potential component (negative inside) is considered the primary driving force for their uptake across the cytoplasmic membrane. ubc.ca
The process of gentamicin uptake is often described in three phases: an initial ionic binding to the cell surface, followed by two energy-dependent phases, EDPI and EDPII. ubc.ca EDPI is a slow uptake phase, which is then followed by EDPII, a rapid accumulation of the antibiotic inside the cell. Both EDPI and EDPII are dependent on the PMF. nih.gov
Several factors that disrupt the PMF have been shown to inhibit gentamicin uptake and thus increase resistance. These include:
Inhibitors of the electron transport chain: Compounds like cyanide can block respiration, thereby reducing PMF generation and subsequent gentamicin uptake. ubc.ca
Uncouplers: Chemicals such as 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) dissipate the PMF, directly inhibiting the energy-dependent uptake of gentamicin. ubc.caresearchgate.net
Anaerobiosis: In the absence of oxygen, the electron transport chain cannot function efficiently, leading to a reduced PMF and consequently, decreased gentamicin uptake and efficacy. ubc.ca
Recent studies have highlighted that stimulating the PMF can potentiate the effect of gentamicin. For instance, certain metabolites like glucose, fructose, and specific amino acids can fuel bacterial metabolism, leading to increased NADH production, activation of the electron transport chain, and a subsequent increase in PMF. dovepress.comfrontiersin.orgredalyc.org This enhanced PMF facilitates greater uptake of gentamicin, leading to increased bacterial cell death. dovepress.comfrontiersin.org For example, the herbal compound plumbagin (B1678898) was found to enhance the uptake of this compound complex components (C1, C1a, and C2) in Klebsiella pneumoniae by increasing the PMF. dovepress.com Similarly, exogenous D-ribose and alkaline arginine have been shown to promote gentamicin-mediated killing of resistant Salmonella by increasing the PMF. frontiersin.orgfrontiersin.orgnih.gov
Interactive Table: Factors Influencing PMF and this compound Uptake
| Factor | Effect on PMF | Consequence for this compound Uptake | Reference |
|---|---|---|---|
| Electron Transport Chain Inhibitors | Decreases | Inhibited | ubc.ca |
| Uncouplers (e.g., DNP, CCCP) | Dissipates | Inhibited | ubc.caresearchgate.net |
| Anaerobiosis | Decreases | Inhibited | ubc.ca |
| Metabolic Stimuli (e.g., glucose, D-ribose, arginine) | Increases | Enhanced | dovepress.comfrontiersin.org |
| Plumbagin | Increases | Enhanced | dovepress.com |
Metabolic and Physiological Adaptations in this compound Resistance
Bacterial resistance to this compound is not solely dependent on membrane transport but is also intricately linked to profound metabolic and physiological adaptations. Resistant bacteria often exhibit a significant reprogramming of their core metabolic pathways to survive antibiotic stress. mdpi.comembopress.org
Reprogramming of Central Carbon and Energy Metabolism
A common feature observed in gentamicin-resistant bacteria is the disruption and reprogramming of central carbon metabolism (CCM) and energy metabolism. frontiersin.orgnih.govnih.gov This metabolic shift often involves a transition from active energy-generating pathways to a more quiescent, low-energy state that promotes drug tolerance. mdpi.com
Key alterations in CCM associated with gentamicin resistance include:
Glycolysis and Gluconeogenesis: Studies have shown that in gentamicin-resistant E. coli, there is a significant decrease in metabolites involved in glycolysis. mdpi.com Conversely, some resistance mechanisms involve a metabolic transition from glycolysis to gluconeogenesis. embopress.org The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which is involved in glucose transport, has been identified as a site for mutations conferring gentamicin resistance. nih.gov
Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a central hub for energy production and is often downregulated in antibiotic-resistant bacteria. mdpi.com In gentamicin-resistant Salmonella Choleraesuis, the TCA cycle was found to be disrupted. frontiersin.orgnih.gov Similarly, in some strains of Staphylococcus aureus, downregulation of the TCA cycle is linked to increased tolerance to antibiotics. mdpi.com However, stimulating the TCA cycle with metabolites like malate (B86768) and α-ketoglutarate has been shown to increase PMF and enhance gentamicin uptake. dovepress.com
Pentose Phosphate Pathway (PPP): The PPP is also affected in gentamicin-resistant bacteria. For instance, in resistant Salmonella, the PPP is disrupted, but can be activated by D-ribose, leading to increased gentamicin efficacy. frontiersin.org
These metabolic shifts are often aimed at reducing the production of reactive oxygen species (ROS), which can be a downstream effect of antibiotic action, and conserving energy to survive the antibiotic onslaught. mdpi.comnih.gov
Interactive Table: Alterations in Central Carbon Metabolism in this compound Resistant Bacteria
| Metabolic Pathway | Observed Alteration in Resistant Bacteria | Consequence | Reference |
|---|---|---|---|
| Glycolysis | Decreased activity | Reduced energy production, potential decrease in ROS | mdpi.com |
| TCA Cycle | Disrupted/Downregulated | Reduced energy production, contributes to lower PMF | frontiersin.orgnih.govmdpi.com |
| Pentose Phosphate Pathway | Disrupted | Altered nucleotide and amino acid precursor synthesis | frontiersin.org |
Alterations in Amino Acid and Nucleotide Metabolism
Beyond central carbon metabolism, gentamicin resistance is also characterized by significant changes in amino acid and nucleotide metabolism. frontiersin.orgnih.gov These pathways are crucial for protein synthesis and DNA replication, both of which are directly or indirectly affected by aminoglycosides.
Amino Acid Metabolism: Untargeted metabolomics of gentamicin-resistant E. coli revealed significant alterations in amino acid metabolism, with decreases in levels of aspartic acid, valine, phenylalanine, and tyrosine, and increases in glutamic acid, proline, and isoleucine. nih.gov In gentamicin-resistant Salmonella, fluctuations in amino acid metabolism were also observed. frontiersin.org Furthermore, studies have shown that the synthesis of certain amino acids, such as serine, threonine, glutamine, and tryptophan, is important for the formation of persister cells tolerant to gentamicin. asm.orgasm.org Exogenous addition of certain amino acids like threonine and glycine (B1666218) has shown a synergistic bactericidal effect with gentamicin against MRSA. researchgate.net
Nucleotide Metabolism: In gentamicin-resistant E. coli, there is an accumulation of metabolites involved in nucleotide synthesis, such as uracil, thymine, and hypoxanthine. nih.gov This suggests a reprogramming of nucleotide metabolism to potentially cope with the stress induced by the antibiotic. Conversely, activating purine (B94841) metabolism has been suggested as a way to restore sensitivity to antibiotics in multidrug-resistant bacteria. frontiersin.org
These alterations indicate a complex metabolic rewiring where the bacterium reallocates resources to prioritize survival and repair mechanisms over rapid growth.
Mechanisms of Persister Cell Formation and Tolerance to this compound
Persister cells are a subpopulation of dormant, phenotypic variants that exhibit high tolerance to antibiotics, including this compound, without having genetically encoded resistance mechanisms. mdpi.comfrontiersin.org The formation of these cells is a significant contributor to the recalcitrance of chronic infections. asm.org
Several molecular mechanisms are implicated in the formation of persister cells tolerant to this compound:
Toxin-Antitoxin (TA) Systems: TA systems are genetic modules that can induce a state of dormancy. Toxins can inhibit essential cellular processes like translation or DNA replication, leading to growth arrest and antibiotic tolerance. mdpi.comfrontierspartnerships.org The TisB/IstR module in E. coli is a known TA system regulated by the SOS response that contributes to persister formation. mdpi.com
Metabolic Inactivity: A key characteristic of persister cells is their reduced metabolic activity. frontierspartnerships.org This leads to a low PMF, which in turn reduces the uptake of aminoglycosides like gentamicin. frontierspartnerships.org Inducing a persister-like state with chemicals that inhibit ATP synthesis, such as CCCP, has been shown to significantly increase tolerance to gentamicin. frontiersin.org
Amino Acid Biosynthesis: The activation of specific amino acid biosynthesis pathways has been shown to contribute to the formation of persisters tolerant to gentamicin in E. coli. asm.orgasm.org Deletion of genes involved in the synthesis of amino acids like serine, threonine, glutamine, and tryptophan leads to a significant decrease in gentamicin tolerance. asm.orgasm.org
SOS Response: The SOS response, a DNA damage repair system, can also play a role in persister formation, often in conjunction with TA systems. mdpi.com
Strategies to eradicate persister cells often involve the use of metabolites to "wake up" the dormant cells by stimulating their metabolism, thereby increasing PMF and facilitating gentamicin uptake. frontierspartnerships.org
Genetic Elements and Transmission of Resistance
The spread of this compound resistance is largely driven by the acquisition of resistance genes through horizontal gene transfer (HGT). academicjournals.orgscielo.org.co These genes are often located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which can be readily transferred between different bacterial species and genera. academicjournals.orgoup.combioguardlabs.com
Plasmids: Plasmids are extrachromosomal DNA molecules that can replicate independently and are considered the most prevalent vectors for the spread of antibiotic resistance genes in nature. bioguardlabs.com Many gentamicin resistance genes, such as aac(3)-IIa and aac(3)-VIa, have been found on plasmids in clinical isolates of Enterobacteriaceae. academicjournals.org Studies have shown that in a significant percentage of gentamicin-resistant isolates, the resistance is plasmid-mediated. academicjournals.org
Transposons and Integrons: These are genetic elements that can "jump" between different DNA molecules, facilitating the movement of resistance genes from the chromosome to plasmids and vice versa. academicjournals.org They often carry multiple resistance genes, contributing to the emergence of multi-drug resistant strains.
Mechanisms of HGT: The primary mechanisms of HGT involved in the dissemination of gentamicin resistance are:
Conjugation: This process involves the transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through direct cell-to-cell contact. bioguardlabs.com It is considered the main mechanism for the transfer of antibiotic resistance genes. bioguardlabs.comnih.gov
Transformation: This involves the uptake of naked DNA from the environment by a recipient bacterium. scielo.org.co Sub-lethal concentrations of gentamicin have been shown to increase the frequency of transformation in Klebsiella pneumoniae. scielo.org.co
Transduction: In this process, bacteriophages (viruses that infect bacteria) accidentally transfer bacterial DNA, including resistance genes, from one bacterium to another. bioguardlabs.comnih.gov The transfer of gentamicin resistance via transduction has been reported between enterococci. bioguardlabs.com
The presence of gentamicin resistance genes on these MGEs allows for their rapid dissemination within and between bacterial populations, contributing significantly to the global challenge of antibiotic resistance. academicjournals.orgoup.com
Interactive Table: Compound Names Mentioned
| Compound Name |
|---|
| 2,4-dinitrophenol |
| α-ketoglutarate |
| Ampicillin |
| Arginine |
| Aspartic acid |
| Carbonyl cyanide m-chlorophenyl hydrazone |
| Cefepime |
| Cefotaxime |
| Cyanide |
| D-ribose |
| Fructose |
| This compound |
| Gentamicin C1 |
| Gentamicin C1a |
| Gentamicin C2 |
| Glucose |
| Glutamic acid |
| Glutamine |
| Glycine |
| Hypoxanthine |
| Imipenem |
| Isoleucine |
| Kanamycin |
| Malate |
| Mannitol |
| Meropenem |
| NADH |
| Phenylalanine |
| Plumbagin |
| Proline |
| Pyruvate |
| Serine |
| Threonine |
| Thymine |
| Tobramycin |
| Tryptophan |
| Tyrosine |
| Uracil |
| Valine |
Plasmid-Mediated Resistance Genes (e.g., aadB, aph(2″)-Ig)
The most common mechanism of acquired resistance to this compound involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The genes encoding these enzymes are frequently located on plasmids, which are self-replicating, extrachromosomal DNA molecules that can be readily transferred between bacteria. This plasmid-mediated resistance is a primary driver of the rapid dissemination of gentamicin resistance. creative-diagnostics.com
Key AME genes that confer resistance to this compound include:
aadB : This gene encodes the enzyme aminoglycoside 2"-adenylyltransferase [ANT(2")-Ia]. dovepress.com It inactivates gentamicin, tobramycin, and kanamycin by adenylylating them. dovepress.comfrontiersin.org The aadB gene is often found as a gene cassette within class 1 integrons. dovepress.comfrontiersin.org
aph(2″)-Ig : This gene codes for an aminoglycoside 2"-phosphotransferase. asm.org Its presence has been identified on self-transmissible plasmids in Campylobacter species and confers high-level resistance to both gentamicin and kanamycin. asm.orgnih.gov Experimental data has shown that the introduction of the aph(2″)-Ig gene into a susceptible E. coli strain can increase the minimum inhibitory concentration (MIC) of gentamicin by 128-fold. asm.org
aac(3)-IV : This gene, encoding an aminoglycoside 3-N-acetyltransferase, confers resistance specifically to gentamicin. asm.orgmcmaster.ca It has been found on transferable plasmids in Gram-negative bacteria such as Pseudomonas aeruginosa. asm.orgasm.org
These genes are part of a larger arsenal (B13267) of AMEs that bacteria can acquire. The presence of multiple AME genes on a single plasmid can lead to high-level resistance to a broad spectrum of aminoglycoside antibiotics. asm.org
| Gene | Enzyme Encoded | Mechanism of Action against this compound |
| aadB | Aminoglycoside 2"-adenylyltransferase [ANT(2")-Ia] | Adenylylation dovepress.com |
| aph(2″)-Ig | Aminoglycoside 2"-phosphotransferase [APH(2")-Ig] | Phosphorylation asm.org |
| aac(3)-IV | Aminoglycoside 3-N-acetyltransferase [AAC(3)-IV] | Acetylation asm.org |
Integrons and Gene Cassette Shuffling as Drivers of Resistance Evolution
Integrons are genetic assembly platforms that are exceptionally efficient at capturing and expressing antibiotic resistance genes, known as gene cassettes. nih.govnih.gov These elements are not mobile on their own but are frequently embedded within plasmids and transposons, which facilitates their transfer. nih.govmdpi.com A typical class 1 integron, the class most often associated with clinical resistance, consists of three core components: an integrase gene (intI), a recombination site (attI), and a promoter (Pc) that drives the expression of captured cassettes. nih.govelifesciences.org
Gene cassettes, such as aadB which confers gentamicin resistance, can be inserted, excised, and rearranged within the integron by the integrase enzyme. creative-diagnostics.comdovepress.comnih.gov The expression level of a gene cassette is dependent on its position relative to the promoter, with cassettes closer to the promoter being expressed at higher levels. elifesciences.org This "shuffling" allows bacteria to modulate the expression of resistance genes in response to antibiotic pressure. nih.govresearchgate.net For instance, under gentamicin stress, bacteria with an active integrase can increase the copy number of the aadB cassette or move it to a more favorable position for expression, thereby accelerating the evolution of higher levels of resistance. nih.govmdpi.com This dynamic system allows for rapid adaptation and the assembly of multidrug resistance arrays, making integrons significant drivers of resistance evolution. researchgate.netasm.org
Horizontal Gene Transfer and Dissemination of Resistance
Horizontal gene transfer (HGT) is the primary engine for the spread of antibiotic resistance genes, including those conferring resistance to this compound, among bacterial populations. frontiersin.orgnih.gov This process allows for the movement of genetic material between different bacteria, including across species and genera. creative-diagnostics.comlakeforest.edu The main mechanisms of HGT are:
Conjugation: The direct transfer of genetic material, typically plasmids, from one bacterial cell to another through direct contact. nih.govlakeforest.edu This is considered the most significant mechanism for the dissemination of antibiotic resistance genes. frontiersin.org
Transformation: The uptake and incorporation of free DNA from the surrounding environment. nih.govlakeforest.edu Studies have shown that sub-lethal concentrations of aminoglycosides like gentamicin can increase the frequency of transformation in some bacteria. scielo.org.co
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). frontiersin.orgnih.gov
The genes for AMEs like aadB and aph(2")-Ig are frequently located on mobile genetic elements such as plasmids and integrons, making them readily transferable via HGT. creative-diagnostics.comasm.orglsu.edu The transfer of R-plasmids (resistance plasmids) carrying gentamicin resistance genes has been demonstrated between different bacterial species, highlighting the role of HGT in the widespread dissemination of resistance from environmental reservoirs to clinical pathogens. asm.orglsu.eduacademicjournals.org This rapid spread poses a continuous threat to the efficacy of this compound in treating bacterial infections.
Analytical Methodologies for Gentamicin C Research
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of Gentamicin (B1671437) C, enabling the separation of its closely related congeners. psu.eduoup.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed, often requiring derivatization to enhance the chromatographic properties and detectability of the analytes. psu.eduoup.com
High-Performance Liquid Chromatography (HPLC) for Component Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Gentamicin C components in various matrices, including pharmaceutical formulations and biological fluids. nih.govresearchgate.net The structural similarity among the gentamicin congeners, which differ mainly by the degree of methylation, makes their separation challenging. thermofisher.com The United States and European Pharmacopoeias specify HPLC-based methods for determining the composition of this compound. lcms.czresearchgate.net However, the absence of a significant chromophore necessitates either derivatization for UV or fluorescence detection or the use of alternative detection methods like Charged Aerosol Detection (CAD), Pulsed Electrochemical Detection (PED), or Mass Spectrometry (MS). akjournals.comthermofisher.comkuleuven.be
Research has focused on developing robust HPLC methods capable of resolving the major components (C1, C1a, C2, C2a) and related impurities like sisomicin (B1680986). davidpublisher.comresearchgate.netbioinfopublication.org For instance, a method was developed to analyze Gentamicins C1, C1a, and C2 in plasma and urine, achieving a limit of quantification of 0.07 mg/L for gentamicin C1 and 0.1 mg/L for gentamicins C2 and C1a. nih.govresearchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Reversed-phase columns, such as C18, are commonly used. thermofisher.comnih.gov | thermofisher.comnih.gov |
| Detection | UV-Visible detection following derivatization, Charged Aerosol Detection (CAD), Pulsed Electrochemical Detection (PED), Mass Spectrometry (MS). | akjournals.comthermofisher.comkuleuven.be |
| Derivatization | Pre- or post-column derivatization is often required for UV or fluorescence detection. akjournals.com | akjournals.com |
| Quantification Limit | As low as 0.07 mg/L for Gentamicin C1 in plasma. nih.govresearchgate.net | nih.govresearchgate.net |
Reversed-phase HPLC (RP-HPLC) is the most common approach for separating this compound components. thermofisher.com Due to the high polarity of gentamicin molecules, ion-pairing agents are typically added to the mobile phase to improve retention and resolution on nonpolar stationary phases like C18. davidpublisher.comthermofisher.com
Ion-pairing reversed-phase liquid chromatography (IP-RPLC) utilizes volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), as ion-pairing reagents. pragolab.czthermofisher.com These agents form a neutral ion-pair with the positively charged amino groups of gentamicin, allowing for interaction with the reversed-phase column. akjournals.comthermofisher.com The concentration of the ion-pairing agent significantly affects the retention and resolution of the components. pragolab.cz For example, increasing the TFA concentration from 40 mM to 100 mM was shown to improve the resolution between sisomicin and gentamicin C1a. pragolab.cz Some methods use a combination of agents; the U.S. Pharmacopeia (USP) method involves a mobile phase containing TFA and HFBA. lcms.czpragolab.cz Sodium 1-heptanesulfonate is another ion-pairing agent that has been used successfully to improve the separation of gentamicin components. davidpublisher.cominnovareacademics.in
Specialty columns, such as the Acclaim AmG C18, have been designed to be stable under the acidic conditions (e.g., 100 mM TFA) used in these separations, allowing for rugged and reproducible analysis. pragolab.cz
To overcome the lack of a UV-absorbing chromophore in the this compound molecule, pre-column or post-column derivatization is a widely adopted strategy. davidpublisher.comakjournals.comthermofisher.com This process introduces a chromophoric tag to the gentamicin components, enabling sensitive detection by UV-Visible spectrophotometers. thermofisher.com
Several reagents are used for this purpose:
1-fluoro-2,4-dinitrobenzene (DNFB): This reagent reacts with the primary and secondary amino groups of gentamicin to form 2,4-dinitrophenyl (DNP) derivatives. researchgate.netnih.govasm.org These derivatives can be effectively separated by reversed-phase HPLC and quantified by UV absorbance, typically at a wavelength of 365 nm. nih.govresearchgate.netnih.gov This method has been successfully applied to determine gentamicin components in biological matrices like plasma and urine. nih.govresearchgate.net The derivatization can be conveniently carried out in a solid-phase extraction cartridge after sample cleanup. researchgate.netresearchgate.net
o-Phthalaldehyde (OPA): OPA is another common derivatizing agent, often used with a thiol like mercaptoacetic acid or thioglycolic acid. davidpublisher.comresearchgate.netthermofisher.com The USP monograph for gentamicin sulfate (B86663) specifies a method using pre-column derivatization with OPA. davidpublisher.comthermofisher.com The resulting derivatives are separated on a C18 column and detected by UV. thermofisher.com
While effective, derivatization can be time-consuming, and the resulting derivatives may sometimes be unstable. akjournals.com
Gas Chromatography (GC) Applications in Aminoglycoside Analysis
Gas Chromatography (GC) is a powerful separation technique known for its high efficiency, but its direct application to aminoglycoside analysis is not feasible. psu.eduinnovareacademics.in The inherent properties of gentamicin—being hydrophilic, basic, and non-volatile—prevent it from being analyzed directly by GC. psu.edudss.go.th
To make the analytes suitable for GC analysis, a derivatization step is mandatory to produce volatile and thermally stable derivatives. psu.edudss.go.th This typically involves the silylation of hydroxyl groups and acylation of amino groups. psu.eduinnovareacademics.in Common derivatization schemes include:
Using trimethylsilylimidazole (TMSI) for silylation of hydroxyl groups and heptafluorobutyric imidazole (B134444) (HFBI) for the heptafluorobutyrylation of amino groups. innovareacademics.in
Creating TMS–heptafluorobutyryl (HFB) derivatives. innovareacademics.in
These derivatization procedures can be complex, with the potential for incomplete or unpredictable reactions due to the multiple functional groups present in the gentamicin molecule. dss.go.th Despite these challenges, GC coupled with mass spectrometry (GC-MS) has been used for the analysis of gentamicin components. dss.go.thresearchgate.net The high separation capacity of capillary GC columns can be advantageous for resolving the structurally similar gentamicin components before MS analysis. dss.go.th One study demonstrated that GC-MS with chemical ionization and negative ion monitoring could provide high sensitivity for detecting N-trifluoroacetylated and O-trimethylsilylated gentamicin components. dss.go.th
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and separation of this compound components. researchgate.nethebmu.edu.cnresearchgate.net It is often used to verify the identity of isolated components and to screen for impurities. nih.govresearchgate.netoup.com For instance, the Japanese Pharmacopoeia utilizes TLC on silica (B1680970) gel plates to evaluate the content ratio and purity of active components in gentamicin sulfate. oup.comresearchgate.net
In a typical TLC method, a silica gel plate is used as the stationary phase. nih.govresearchtrend.net A common mobile phase for separating gentamicin components is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. researchgate.netresearchtrend.net After development, the separated spots are visualized by spraying the plate with a suitable reagent, such as a ninhydrin (B49086) solution, which reacts with the amino groups to produce colored spots. nih.govresearchgate.net
Densitometric measurements can be applied after visualization to achieve quantitative or semi-quantitative results. oup.comnih.gov TLC-densitometry has been shown to be a sensitive method, with a limit of detection for gentamicin reported at 1.00 µ g/spot and a limit of quantification at 1.65 µ g/spot . oup.comresearchgate.net The technique has been successfully used for the simultaneous identification and determination of several aminoglycosides, including gentamicin. nih.gov
Table 2: TLC System for this compound Component Analysis
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel plates | nih.govresearchtrend.net |
| Mobile Phase | Methanol-25% Ammonia-Chloroform (3:2:1, v/v/v) | nih.govresearchgate.net |
| Visualization | 0.2% Ninhydrin solution in ethanol | nih.govresearchgate.net |
| Detection | Densitometric measurement at 500 nm | nih.govresearchgate.net |
| Rf Values | C1: 0.34, C2: 0.28, C1a: 0.23 | oup.comresearchgate.net |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound components. researchgate.nethebmu.edu.cn Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose. nih.govresearchgate.netoup.com
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC (LC-MS, GC-MS), is a powerful tool for both identifying and quantifying gentamicin components and their impurities. lcms.czresearchgate.netresearchgate.net Due to its high sensitivity and selectivity, MS is often considered the method of choice. lcms.cz Techniques like electrospray ionization (ESI) are commonly used to ionize the non-volatile gentamicin molecules for MS analysis. researchgate.netresearchgate.net The mass spectra reveal the molecular weights of the different components (e.g., C1: 477.6, C2: 463.6, C1a: 449.5 Da) and their characteristic fragmentation patterns, which aids in their identification. dss.go.thresearchgate.net For example, in ESI-MS, gentamicin components often appear as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions. researchgate.net
Nuclear Magnetic Resonance (¹H qNMR) spectroscopy is used for the absolute quantification and purity assessment of gentamicin components. oup.comresearchgate.net By using an internal standard, ¹H qNMR can determine the purity of isolated gentamicin components without needing a specific reference standard for each one. oup.com The chemical shifts of specific protons, such as the anomeric protons of the purpurosamine and garosamine (B1245194) rings, are used for structural confirmation and quantification. oup.comresearchgate.net
X-ray photoelectron spectroscopy (XPS) has also been used to characterize novel gentamicin conjugates, confirming the successful attachment of the antibiotic to other molecules by analyzing the elemental composition and chemical states. mdpi.com
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry stands as a primary tool for the analysis of this compound, offering high sensitivity and specificity for identifying and quantifying its components and related substances. lcms.czwaters.com
Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry for the analysis of this compound. researchgate.net This method is particularly suitable for polar and thermally labile molecules like aminoglycosides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. wikipedia.org Research has shown that ESI-MS can be used for the rapid determination of gentamicin without the need for extensive sample preparation or chromatographic separation. x-mol.com For instance, upon gas-phase collisional activation, protonated gentamicin undergoes a characteristic loss of its "C" ring moiety, producing a specific product ion that can be monitored for quantification. x-mol.com The use of a heated electrospray source has been shown to enhance the ionization efficiency of Gentamicin C1 by as much as 16-fold compared to conventional ESI. bior.lv
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique used in mass spectrometry, suitable for polar and relatively less polar, thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org While ESI is generally more sensitive for aminoglycosides, APCI has been successfully employed for the identification of impurities in gentamicin. researchgate.netnih.gov One study utilized APCI to detect and identify seventeen impurities in a gentamicin sample. researchgate.netnih.gov
| Ionization Technique | Principle | Application for this compound | Key Findings |
| Electrospray Ionization (ESI-MS) | Soft ionization creating gas-phase ions from a charged liquid spray. | Identification and quantification of this compound components. researchgate.netnih.gov | High sensitivity; allows for rapid analysis without derivatization. x-mol.comnih.gov Heated ESI can significantly enhance signal intensity. bior.lv |
| Atmospheric Pressure Chemical Ionization (APCI-MS) | Gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org | Identification of impurities in this compound. researchgate.netnih.gov | Effective for separating and identifying numerous impurities. nih.gov Generally less sensitive than ESI for aminoglycosides. researchgate.net |
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of impurities in complex mixtures like gentamicin. nih.gov This method involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information, enabling the confident identification of unknown compounds.
An HPLC/MS/MS method was developed for the comprehensive identification of impurities in gentamicin. nih.gov Using a Synergy Hydro-RP column and an APCI source, researchers were able to separate and acquire product ion mass spectra for seventeen impurities. nih.gov The fragmentation patterns observed in the MS/MS spectra were interpreted to propose fragmentation transitions for gentamicins and other aminoglycoside antibiotics, leading to the identification of all detected impurities. nih.gov Reference compounds such as gentamicins C2b, B, B1, G-418, sisomicin, and garamine (B8066852) were used to aid in the spectral interpretation and confirm the identities of the impurities. nih.gov
UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy
While gentamicin itself lacks a strong UV-absorbing chromophore, making direct UV-Vis spectrophotometry challenging for quantification, indirect methods have been developed. lcms.czactamedicamarisiensis.ro One such method involves the formation of a complex between gentamicin and copper (II) ions, which exhibits increased UV-Vis light absorbing capacity. actamedicamarisiensis.ro Readings are then taken on the first derivative of the absorbance spectrum to quantify the gentamicin concentration. actamedicamarisiensis.ro In some cases, derivatization with reagents like o-phthaldialdehyde is used to create a UV-detectable product. psu.edu
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for obtaining qualitative and quantitative information about the structural properties of molecules. revmaterialeplastice.ro It has been used to identify and quantify gentamicin in various formulations. nih.gov The FTIR spectrum of gentamicin sulfate shows characteristic absorption bands corresponding to N-H bending and stretching vibrations, as well as alkyl C-H stretching vibrations. researchgate.net FTIR has been employed to confirm the presence of gentamicin in drug-loaded nanofibers and to study the structural modifications of biological tissues after treatment with gentamicin. revmaterialeplastice.roresearchgate.net
| Spectroscopic Technique | Application for this compound | Key Findings |
| UV-Visible (UV-Vis) Spectroscopy | Indirect quantification of gentamicin. actamedicamarisiensis.ro | Direct UV detection is difficult due to the lack of a strong chromophore. lcms.cz Indirect methods involve complexation with metal ions or derivatization. actamedicamarisiensis.ropsu.edu |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Qualitative identification and quantification. revmaterialeplastice.ronih.gov | Provides structural information based on characteristic vibrational bands. researchgate.net Used to confirm the presence of gentamicin in various matrices. researchgate.net |
Bioanalytical Methods for Research Applications
Bioanalytical methods are crucial for assessing the biological activity of this compound and its components.
In Vitro Bioassays for Activity Assessment
In vitro bioassays are fundamental for determining the antimicrobial potency of this compound. These assays typically involve exposing a target microorganism to the antibiotic and measuring the resulting inhibition of growth. Microbiological assays are still considered a benchmark for determining the potency of multi-component antibiotics like gentamicin. researchgate.net
Research has shown that the relative amounts of gentamicin congeners can vary between different commercial formulations, which can lead to discrepancies between antibiotic susceptibility testing results and clinical outcomes. nih.gov This highlights the importance of using well-characterized gentamicin preparations in both research and clinical settings.
Challenges in Bioassay Specificity for this compound Components
Traditional microbiological assays are a cornerstone for determining the potency of antibiotics. These methods rely on measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. academicjournals.orgprimescholars.com However, a significant challenge arises when applying these bioassays to complex antibiotic mixtures like Gentamicin. Gentamicin is not a single molecule but a mixture of several major and minor structurally related components, primarily Gentamicins C1, C1a, C2, C2a, and C2b. primescholars.commdpi.com The fundamental challenge in bioassay specificity lies in the inability of these assays to differentiate between the individual components of the this compound complex. oup.comnih.gov
Research into the individual potencies of the this compound components has yielded data that underscores this challenge. Studies have shown marked differences in the microbiological activity of each major component. For instance, one detailed analysis reported distinct potency values for prepared samples of Gentamicin C1, C1a, and C2. oup.com When these values were used to calculate the theoretical potency of each component at 100% purity, the differences became even more pronounced, with Gentamicin C1a showing significantly higher activity than C1 and C2. oup.com
The table below summarizes findings on the microbiological and theoretical potencies of the main this compound components from a key study. oup.com
Table 1: Potency of this compound Components
| Component | Microbiological Potency (µg/mg) | Theoretical Potency (µg/mg) | Ratio of Theoretical Potency |
|---|---|---|---|
| Gentamicin C1 | 756 | 786 | 1.00 |
| Gentamicin C2 | 505 | 953 | 1.21 |
Data sourced from a study on the quality evaluation of Gentamicin Sulfate Reference Standards. oup.com
While some research points to these significant differences in potency, other studies have reported no discernible differences among the relative potencies of Gentamicin C1, C1a, and a mixture of C2, C2a, and C2b. academicjournals.org This discrepancy in research findings further complicates the interpretation of bioassay results and emphasizes the challenge in establishing a universally accepted potency contribution for each component.
Chemical Synthesis and Structure Activity Relationship Sar Studies of Gentamicin C and Analogs
Synthetic Approaches to Gentamicin (B1671437) C Components and Congeners
The clinical use of gentamicin C, a mixture of closely related aminoglycosides, has spurred significant interest in the chemical synthesis of its components and analogs. nih.gov Such synthetic efforts are crucial for accessing pure individual congeners for detailed biological evaluation and for creating novel derivatives with improved properties. nih.govnih.gov
The total synthesis of complex aminoglycosides like this compound is a formidable challenge due to their structural complexity, including multiple stereocenters and functional groups. Strategies often rely on semi-synthesis from more readily available precursors, such as other aminoglycosides produced by fermentation.
A prominent precursor for the synthesis of this compound components is sisomicin (B1680986), an unsaturated aminoglycoside also produced by Micromonospora species. nih.govacs.org One established route begins with the conversion of sisomicin to a key pseudo disaccharyl garamine-based acceptor. nih.gov This intermediate can then be glycosylated with appropriate donors to yield the target gentamicin congeners. nih.gov For instance, the synthesis of gentamicin X2, a minor component, was achieved from a garamine (B8066852) derivative obtained by the degradation of the this compound complex. nih.gov Another approach involved the glycosylation of a garamine derivative with a 2-azido-2-deoxyglucosyl chloride to form the pseudo disaccharide core. nih.gov
More recent strategies for synthesizing gentamicin C1a and the minor isomer C2b also start from sisomicin. acs.org These methods involve selective oxidation of the side chain in ring I, hydrogenation of the double bond to create the 5′-epi series, followed by a thermodynamically controlled inversion of the configuration at the 5′ position. The final step is the installation of the 6′-amino group via reductive amination. acs.org Similarly, gentamicins C1, C2, and C2a have been synthesized from sisomicin through a multi-step process that involves creating a key intermediate, followed by stereocontrolled installation of the methyl substitutions at the 6'-position. nih.govacs.org
Metabolic engineering presents an alternative to total chemical synthesis for producing specific components. By inactivating specific genes in the gentamicin biosynthetic pathway of Micromonospora purpurea, it is possible to direct the metabolic flux towards the exclusive production of a single component. For example, by knocking out the genK and genL genes, which are responsible for methylations at the 6' position, a strain that solely produces gentamicin C1a has been successfully engineered. mdpi.com
Access to pure, individual this compound subtypes is essential for correlating specific structural features with biological activity and toxicity. acs.org While preparative high-performance liquid chromatography (HPLC) can be used to isolate components from the fermentation-derived mixture, chemical synthesis provides a more definitive and scalable route. acs.orgnih.gov
Syntheses starting from sisomicin have been particularly fruitful. For example, gentamicins C1 and C2 were prepared via a stereocontrolled route from sisomicin. acs.org A key intermediate derived from sisomicin was treated with (R)-tert-butylsulfinamide, followed by epimerization at C5′. Addition of methylmagnesium chloride then yielded the 6′-C-methylated compound, which after several deprotection and modification steps, afforded gentamicin C2. acs.org A similar sequence using (S)-tert-butylsulfinamide as a chiral auxiliary led to the synthesis of gentamicin C2a. nih.govacs.org The synthesis of gentamicin C1 was achieved by further modifying an intermediate from the C2 synthesis pathway. acs.org
These synthetic routes provide access to sought-after compounds that are present as minor components in the natural mixture or are difficult to separate, facilitating detailed structure-activity relationship studies. nih.govnih.gov
Structure-Activity Relationships for Ribosomal Binding and Activity
The antibacterial action of this compound stems from its ability to bind with high affinity to the A-site of the bacterial 16S ribosomal RNA (rRNA) in the 30S ribosomal subunit. nih.govembopress.org This interaction disrupts protein synthesis by causing misreading of the genetic code and inhibiting translocation. nih.govembopress.org The specific structural features of the this compound components dictate their binding affinity and, consequently, their antiribosomal potency.
The this compound molecule consists of three rings: a purpurosamine (ring I), a 2-deoxystreptamine (B1221613) (ring II), and a garosamine (B1245194) (ring III). Each ring plays a distinct role in the interaction with the ribosomal A-site. nih.govembopress.org
Rings I and II : These rings form the neamine (B104775) core, which is crucial for the primary binding interactions. nih.gov Ring I inserts into the A-site helix, stacking against the G1491 nucleotide and forming a pseudo base pair with A1408. nih.gov This interaction is fundamental for displacing other key nucleotides, A1492 and A1493, into a bulged-out conformation, which is characteristic of aminoglycoside binding. nih.gov The amino groups on both rings I (at 2' and 6') and II (at N1 and N3) are critical for forming specific hydrogen bonds with the phosphate (B84403) backbone and bases of the rRNA, anchoring the drug in its binding pocket. embopress.orgnih.govresearchgate.net Unlike some other aminoglycosides such as paromomycin, this compound components lack 3' and 4' hydroxyl groups on ring I. embopress.orgresearchgate.net
Ring III : The linkage of ring III to position 6 of the 2-deoxystreptamine ring (a 4,6-disubstituted arrangement) is a defining feature of the gentamicin and kanamycin (B1662678) class of aminoglycosides. embopress.orgresearchgate.net This specific arrangement allows ring III to make additional, sequence-specific contacts with the upper stem region of the A-site, interacting with conserved base pairs like U1406·U1495 and G1405·C1496. embopress.orgnih.gov This contrasts with 4,5-disubstituted aminoglycosides (neomycin class), where ring III does not make these additional base-specific contacts. researchgate.net These extra interactions contribute to the high-affinity binding and potent activity of the gentamicin class. embopress.orgresearchgate.net
The binding affinities of the main this compound components to the 30S ribosomal subunit differ slightly, with gentamicin C1a showing a marginally higher affinity than C2, while C1 binds with the lowest affinity of the three. embopress.orgembopress.org
The primary structural difference between the major this compound components (C1, C1a, C2) lies in the methylation pattern at the 6' position of ring I. embopress.org These seemingly minor modifications have a discernible impact on ribosomal binding and antibacterial activity.
Gentamicin C1a : Has a primary amino group at the 6' position (6'-NH2).
Gentamicin C2 : Has a secondary amino group with a C-methyl group (6'-CH(CH3)NH2).
Gentamicin C1 : Has a tertiary amino group with both C- and N-methyl groups (6'-CH(CH3)NHCH3).
Biochemical studies have shown that the addition of a methyl group to the 6'-carbon (transition from C1a to C2) does not significantly affect the binding affinity to the A-site RNA. embopress.org However, the further introduction of a methyl group to the 6'-amino group (transition from C2 to C1) reduces the binding affinity by 20- to 50-fold. embopress.org This suggests that the 6'-N-methyl group may sterically hinder an important hydrogen bond between the 6'-amino group and the N1 of adenine (B156593) 1408 in the A-site. acs.org Consequently, congeners with 6'-N-methylation, such as C1 and C2b, are the least active inhibitors of the bacterial ribosome among the C-series compounds. acs.org
| Gentamicin Component | 6' Substitution (R) | Relative Binding Affinity to A-Site RNA |
|---|---|---|
| Gentamicin C1a | -CH2-NH2 | Highest |
| Gentamicin C2 | -CH(CH3)-NH2 | High (Slightly lower than C1a) |
| Gentamicin C1 | -CH(CH3)-NH(CH3) | Lowest (20- to 50-fold weaker than C1a/C2) |
Structure-Activity Relationships in Modulating Resistance
The clinical efficacy of gentamicin is threatened by the emergence of bacterial resistance, most commonly through the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). embopress.orgnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), catalyze the covalent modification of specific amino or hydroxyl groups on the gentamicin molecule. nih.govresearchgate.net These modifications reduce the drug's affinity for the ribosomal A-site, rendering it ineffective. nih.gov
The structure of the gentamicin congener directly influences its susceptibility to these resistance enzymes. The primary targets for AMEs are typically on rings I and II, the same rings that direct the critical interactions with the ribosome. embopress.org
A clinically significant example involves the AAC(6') family of enzymes, which acetylate the 6'-amino group on ring I. The methylation pattern at this position is crucial for evading this resistance mechanism. For instance, AAC(6')-Ib is a common enzyme in resistant Gram-negative bacteria. asm.org
Gentamicin C1a and C2 : These congeners possess a primary amino group at the 6' position (or a secondary amine on a primary carbon for C2), making them susceptible to acetylation by AAC(6')-Ib.
Gentamicin C1 : This congener has a methyl group on the 6'-nitrogen atom. This N-methylation appears to provide steric hindrance that blocks the acetylation reaction catalyzed by AAC(6')-Ib. asm.org As a result, gentamicin C1 often retains activity against bacteria expressing this specific resistance enzyme, while other components of the gentamicin complex are inactivated. asm.org
This demonstrates a critical structure-activity relationship where a modification that slightly weakens ribosomal binding (6'-N-methylation) can confer a significant advantage in overcoming a common enzymatic resistance mechanism. acs.orgasm.org Therefore, the design of new aminoglycoside analogs often focuses on introducing substitutions at positions targeted by AMEs to create compounds that are poor substrates for these resistance enzymes while retaining high affinity for the ribosome. internationalscholarsjournals.comnih.gov
| Gentamicin Component | 6' Amine Structure | Susceptibility to AAC(6')-Ib | Activity against AAC(6')-Ib expressing bacteria |
|---|---|---|---|
| Gentamicin C1a | Primary | Susceptible | Low |
| Gentamicin C2 / C2a | Primary | Susceptible | Low |
| Gentamicin C1 | Secondary (N-methylated) | Not a substrate | Retained |
Structural Features Affecting Susceptibility to Aminoglycoside Modifying Enzymes
The susceptibility of this compound congeners to inactivation by aminoglycoside-modifying enzymes (AMEs) is significantly influenced by minor structural variations, particularly at the 6' position of the purpurosamine ring (ring I). AMEs, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), confer bacterial resistance by chemically modifying the aminoglycoside, thereby reducing its affinity for the ribosomal target.
The primary components of the this compound complex, namely C1, C1a, C2, C2a, and C2b, differ in their methylation patterns at the C-6' position. These subtle differences are critical in determining their interaction with AMEs. For instance, enzymes like AAC(6')-I show varying capacities to acetylate different gentamicin congeners. nih.gov The presence of a methyl group at the C-6' position, as seen in Gentamicin C1, can sterically hinder the binding of certain AMEs, rendering it less susceptible to inactivation compared to congeners lacking this feature. nih.gov
Bifunctional enzymes, such as AAC(6')-Ie-APH(2")-Ia, exhibit broad substrate specificity and can catalyze modifications at multiple positions, posing a significant challenge. nih.gov The enzymatic modification, whether through acetylation, phosphorylation, or adenylylation, ultimately prevents the aminoglycoside from binding effectively to the A-site of the bacterial ribosome. nih.gov
Design of Analogs Resistant to Enzymatic Inactivation
The understanding of how structural features of this compound influence susceptibility to AMEs has guided the rational design of novel analogs with enhanced resistance to enzymatic inactivation. nih.govnih.gov A primary strategy involves the chemical modification of the sites targeted by AMEs.
One successful approach has been the modification at the N-1 position of the 2-deoxystreptamine moiety. The development of amikacin, a semisynthetic derivative of kanamycin, which incorporates a (S)-4-amino-2-hydroxybutyryl (AHB) group at this position, demonstrated that such modifications can protect against a range of AMEs. nih.gov Similarly, netilmicin, a derivative of sisomicin, was designed to resist enzymatic modification. semanticscholar.org
Another strategy focuses on introducing modifications that create steric hindrance, preventing the enzyme from accessing its target site on the antibiotic. This can be seen in the development of analogs where specific functional groups are altered. For example, converting the N-3" amino group of kanamycin A to a guanidine (B92328) group provided protection against ANT(4'), APH(3'), and AAC(6') without compromising antibacterial activity. nih.gov
Furthermore, the synthesis of conformationally locked aminoglycosides has been explored. By designing molecules that retain the conformation necessary for ribosomal binding but are poor substrates for AMEs, it is possible to overcome enzymatic resistance. nih.gov The synthesis of Gentamicins C1, C2, and C2a from sisomicin has provided a pathway to create specific congeners and novel derivatives for further investigation into overcoming resistance. nih.govacs.org
The table below summarizes key aminoglycoside modifying enzymes and their substrates, highlighting the points of modification that are targets for the design of resistant analogs.
| Enzyme Class | Enzyme Example | Substrates Including this compound |
| N-acetyltransferases (AACs) | AAC(6') | Gentamicin, Tobramycin (B1681333), Kanamycin, Amikacin |
| AAC(3) | Gentamicin, Kanamycin, Fortimicin, Tobramycin | |
| O-nucleotidyltransferases (ANTs) | ANT(2")-Ia | Gentamicin, Tobramycin, Dibekacin, Sisomicin, Kanamycin |
| O-phosphotransferases (APHs) | APH(3') | Kanamycin, Neomycin |
| Bifunctional Enzymes | AAC(6')-APH(2") | Gentamicin, Kanamycin, Tobramycin, Amikacin |
Structure-Activity Relationships for Differential Biological Interactions (Non-Clinical Focus)
Investigating Molecular Determinants of Hair Cell Interaction
The ototoxicity of this compound is linked to its interaction with and uptake into the sensory hair cells of the inner ear. nih.gov A primary route of entry is through the mechanotransducer (MET) channels located on the stereocilia of these cells. nih.gov Studies have shown that different this compound subtypes exhibit varying degrees of ototoxicity, which correlates with their affinity for and permeation of these MET channels. nih.goveuropeanpharmaceuticalreview.com
Research has demonstrated that among the this compound-subtypes, C2b is the least ototoxic, while sisomicin is the most ototoxic. nih.goveuropeanpharmaceuticalreview.com This suggests that the structural differences between these molecules are key determinants of their interaction with hair cell components. The binding affinity to the MET channel appears to be a crucial factor, with stronger binding paradoxically leading to less ototoxicity in some cases. nih.gov
By purifying and testing individual C-subtypes, researchers have been able to establish structure-activity relationships that can dissociate the desired antimicrobial effects from the unwanted ototoxic side effects. nih.gov For example, Gentamicin C1a has been identified as a less ototoxic component. nih.gov This knowledge provides a basis for creating reformulated gentamicin mixtures with a reduced potential for causing hearing loss. nih.goveuropeanpharmaceuticalreview.com
Identification of Chemical Moieties Modulating Specific Cellular Responses
Specific chemical moieties on the this compound molecule have been identified as key modulators of its interaction with cellular targets, particularly in the context of ototoxicity. The C4'-C6' region on ring I has been pinpointed as a critical area where modifications can significantly reduce ototoxicity while preserving antimicrobial efficacy. nih.gov
The design and synthesis of novel aminoglycosides have been guided by these findings. By altering the structure of this compound at these specific sites, it is possible to decrease its interaction with the MET channels of hair cells, thereby reducing its entry and subsequent toxic effects. nih.gov This targeted approach allows for the development of safer aminoglycoside antibiotics.
The differential effects of various this compound-subtypes on inner ear hair cells are highlighted in the table below, based on their relative ototoxicity.
| This compound Subtype/Related Compound | Relative Ototoxicity | Key Structural Feature Difference |
| Sisomicin | High | Unsaturated purpurosamine ring |
| Gentamicin C2 | High | Methyl group at C-6' |
| Gentamicin C1a | Low | Hydrogen at C-6' and N-6' |
| Gentamicin C2b | Low | Ethyl group at C-6' |
| Apramycin | Low | Unique bicyclic structure |
This detailed understanding of the structure-activity relationships of this compound and its analogs is crucial for the development of new and improved aminoglycoside therapies that are not only effective against resistant bacteria but also possess a more favorable safety profile.
Computational and Theoretical Approaches in Gentamicin C Research
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction energy of one molecule when bound to another. These methods have been instrumental in understanding how Gentamicin (B1671437) C components recognize and interact with their biological targets.
The primary antibacterial target of Gentamicin C is the bacterial ribosome, specifically the aminoacyl-tRNA site (A-site) within the 16S rRNA of the 30S subunit. embopress.org Molecular modeling studies, complemented by biochemical and NMR spectroscopy data, have provided a detailed picture of these interactions.
This compound is a mixture of three main components: Gentamicin C1, C1a, and C2. Studies have shown that these components bind to the same site on the 30S ribosomal subunit but with different affinities. embopress.org Chemical probing experiments revealed that Gentamicin C1a binds with a slightly higher affinity than C2, while C1 binds with the weakest affinity. embopress.org
The structure of Gentamicin C1a complexed with a model A-site RNA oligonucleotide shows that the drug binds in the deep major groove of the RNA. nih.govrcsb.org The interaction is highly specific, with different parts of the molecule playing distinct roles:
Rings I and II: These rings are crucial for directing the specific interactions between the drug and the RNA. nih.govrcsb.org
Ring III: This ring, which distinguishes the gentamicin subclass of aminoglycosides, also forms specific contacts with conserved base pairs in the A-site. nih.govrcsb.org
Modeling based on the Gentamicin C1a-RNA complex structure helps to explain the observed differences in binding affinity among the components. embopress.org The binding of gentamicin induces a conformational switch in the ribosome, specifically causing two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from their normal stacked position within the helix. nih.govnih.gov This flipped-out conformation is crucial for the misreading of the genetic code induced by the antibiotic. nih.gov
Table 1: Binding Characteristics of this compound Components to the Ribosomal A-site
| Gentamicin Component | Relative Binding Affinity | Key Structural Features Influencing Interaction |
|---|---|---|
| Gentamicin C1a | Highest | Binds in the major groove; Rings I, II, and III direct specific RNA contacts. embopress.orgnih.gov |
| Gentamicin C2 | Intermediate | Binds to the same site as C1a; slight structural differences affect affinity. embopress.org |
| Gentamicin C1 | Lowest | Binds with 20- to 50-fold weaker affinity compared to C1a and C2. embopress.org |
The inherent flexibility of this compound and its biological targets means that their interactions are dynamic. Computational simulations are vital for capturing these conformational dynamics. Nuclear Magnetic Resonance (NMR) studies combined with simulated annealing have been used to determine the solution structure of Gentamicin C1. tennessee.edu These investigations revealed the presence of at least two distinct conformations, a major and a minor one, highlighting the molecule's flexibility in solution. tennessee.edu In the major conformation, observed in six out of nine calculated structures, the B and C rings showed significant structural agreement. tennessee.edu
Molecular dynamics (MD) simulations have also been employed to study how gentamicin analogs affect the conformation of the ribosome. nih.gov For instance, simulations of Gentamicin B1, a closely related compound, showed that its binding stabilizes the "flipped-out" state of rRNA residues A1824 and A1825 (in yeast, equivalent to A1492/A1493 in bacteria), which favors an elongation-like conformation. nih.gov In contrast, simulations with Gentamicin B, which lacks a critical methyl group, allowed one of the residues to move back into the helix, favoring a termination-like state. nih.gov These findings underscore the critical role of subtle structural differences in dictating the conformational dynamics and ultimate biological activity of the drug-ribosome complex.
Besides the ribosome, this compound interacts with other macromolecules, which is relevant to its pharmacology and toxicology. A key interaction associated with gentamicin-induced toxicity is its binding to the receptor megalin. nih.gov This receptor is involved in the endocytosis of gentamicin into epithelial cells of the kidney's proximal tubules and the inner ear's cochlea. nih.gov
Molecular modeling and docking, guided by NMR titration data, have been used to generate a three-dimensional model of the gentamicin-megalin complex. nih.govau.dk These studies focus on the 10th complement-type repeat (CR) domain of human megalin. nih.govnih.gov The findings indicate that gentamicin binds to megalin with a relatively low, submillimolar affinity. nih.gov The binding is primarily driven by electrostatic interactions, where the positively charged gentamicin molecule interacts with a negatively charged surface on the megalin domain. nih.govpreprints.orgpreprints.org
Key residues in megalin's common ligand binding motif that interact with gentamicin have been identified. nih.govnih.govau.dk
Table 2: Key Megalin Residues in this compound Binding
| Megalin Residue | Type of Interaction | Reference |
|---|---|---|
| Trp-1126 | Indole side chain interaction | nih.govnih.govau.dk |
| Asp-1129 | Negatively charged residue, electrostatic interaction | nih.govnih.govau.dk |
| Asp-1131 | Negatively charged residue, electrostatic interaction | nih.govnih.govau.dk |
| Asp-1133 | Negatively charged residue, electrostatic interaction | nih.govnih.govau.dk |
| Thr-1130 | Hydrogen bond formation | preprints.orgpreprints.org |
| Asn-1132 | Hydrogen bond formation | preprints.org |
| Glu-1140 | Hydrogen bond formation | preprints.orgpreprints.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the time evolution of molecular systems, offering a "computational microscope" to observe processes like ligand binding and conformational changes in full atomic detail.
For very large and complex systems where quantum mechanical calculations are prohibitive and standard classical force fields cannot describe chemical reactions, reactive force fields like ReaxFF are employed. nsf.gov ReaxFF bridges the gap between these methods by allowing for the formation and breaking of chemical bonds during a simulation. nsf.gov
In the context of this compound, ReaxFF MD simulations have been used to explore its role in complex drug delivery systems. researchgate.netscite.ai One study investigated the structure, dynamics, and drug release from gold nanoparticles (AuNPs) functionalized with chitosan (B1678972) and loaded with gentamicin. researchgate.netscite.ai Such simulations can realistically model the adsorption of the chitosan-gentamicin conjugate onto the metal surface, intermolecular interactions, and the influence of the surrounding water environment on the drug's release. researchgate.netacs.org The simulations revealed that the loading of gentamicin is dependent on factors like the size of the nanoparticle carrier and the length of the chitosan polymer chain. scite.ai
Understanding not just the bound state but the entire process of how a drug binds and unbinds from its target is crucial for rational drug design. nih.gov Standard MD simulations often struggle to capture these events due to the long timescales involved. cecam.org However, advanced techniques like replica exchange molecular dynamics have enabled researchers to overcome these limitations.
Extensive, all-atom MD simulations (totaling over 15 microseconds of aggregate sampling) have been used to explicitly calculate the free-energy landscape of gentamicin interacting with the ribosomal A-site. nih.govnih.govsanbonmatsu.org These simulations provided unprecedented detail on the binding and unbinding pathways. nih.gov
A key finding from these studies is that the dissociation of gentamicin is not a simple two-state (bound/unbound) process. nih.gov Instead, the drug shuttles between many metastable local minima in the free-energy landscape as it unbinds. nih.govsanbonmatsu.org The simulations captured multiple complete unbinding and partial rebinding events, where the gentamicin molecule could drift as far as 10 Å from the primary binding site before re-entering. nih.gov This work supports a "stochastic gating" mechanism for antibiotic binding, where the decoding bases of the ribosome flip in and out of the helix on a timescale faster than gentamicin binding, rather than an "induced-fit" model where the bases only flip upon ligand binding. nih.gov
Pharmacokinetic Modeling and Simulation (Non-Clinical)
Computational modeling and simulation are pivotal in understanding the behavior of this compound within biological systems, providing insights that bridge the gap between in vitro experiments and potential clinical applications. These non-clinical approaches allow for the exploration of pharmacokinetic properties in a controlled, theoretical environment.
Theoretical Models for Compound Behavior in Biological Systems
The pharmacokinetic behavior of gentamicin is frequently analyzed using population pharmacokinetic models. These models are essential for understanding the variability in drug disposition among individuals and for simulating different dosing scenarios. Studies have predominantly utilized one-, two-, and three-compartment disposition models to describe the pharmacokinetics of gentamicin. oup.com Specifically, two-compartment models with first-order elimination have been found to be in agreement with several studies conducted in non-oncology pediatric and adult populations. asm.org
Non-linear mixed-effects modeling is a common technique for developing these population pharmacokinetic models, with software such as NONMEM being widely used. oup.com These models aim to estimate key pharmacokinetic parameters, identify influential covariates, and predict drug exposure under various conditions through methods like Monte Carlo simulations. oup.comresearchgate.net For instance, a semi-physiological function for glomerular filtration rate (GFR) maturation has been developed by simultaneously modeling the clearance of gentamicin and other renally excreted drugs in populations ranging from neonates to adults. researchgate.net
Key pharmacokinetic/pharmacodynamic (PK/PD) indices for efficacy, such as a maximum concentration to minimum inhibitory concentration ratio (Cmax/MIC) of ≥7–10 and a 24-hour area under the curve to MIC ratio (AUC24/MIC) of ≥70–100, are often used as targets in these simulations. oup.com
In Vitro and Non-Human Biological System Modeling of Distribution and Elimination
In vitro and non-human biological systems provide controlled environments to study the distribution and elimination of this compound. These models are crucial for understanding how the compound behaves without the complexities of human trials.
In Vitro Models:
Dynamic one-compartment in vitro infection models, also known as "chemostats," are utilized to simulate the monoexponential decline of drug concentrations that would be seen after intravenous dosing. asm.org These systems allow for the continuous addition of fresh medium while culture contents are removed at the same rate, maintaining a constant volume. asm.org Another in vitro model is the bovine blood-based hemodialysis model, which has been used to analyze drug clearance across various hemofilters and flow rates. nih.govresearchgate.net In such a model, gentamicin clearance was shown to be significantly influenced by the choice of membrane material and blood flow rate. nih.govresearchgate.net For example, clearance rates for gentamicin varied from 90.12 ml/min to 187.90 ml/min depending on the hemofilter used. nih.govresearchgate.net
Non-Human In Vivo Models:
Studies in animal models, such as piglets, have been instrumental in understanding the comparative pharmacokinetics of the different components of gentamicin (C1, C1a, and C2). In healthy piglets, the clearance and volume of distribution were found to be highest for the C1 component. mdpi.com A study comparing healthy and infected piglets revealed that gentamicin exposure was lower in infected animals, and the drug was eliminated faster. mdpi.com Specifically, the clearance of Gentamicin C1 was higher than that of C1a and C2 in healthy piglets, a difference that was less apparent in infected animals due to higher variability. mdpi.com
| Gentamicin Component | Parameter | Healthy Piglets | Infected Piglets |
|---|---|---|---|
| C1 | Clearance (CL/F) | Highest | Higher than C1a and C2 |
| Volume of Distribution (Vz/F) | Largest | Larger than C1a and C2 | |
| C1a | Clearance (CL/F) | Lower than C1 | Comparable to C2 |
| Volume of Distribution (Vz/F) | Smaller than C1 | Comparable to C2 | |
| C2 | Clearance (CL/F) | Lower than C1 | Comparable to C1a |
| Volume of Distribution (Vz/F) | Smaller than C1 | Comparable to C1a |
Systems Biology and 'Omics' Integration
The integration of 'omics' data, such as metabolomics and proteomics, with systems biology approaches provides a holistic view of the bacterial response to this compound. This allows for a deeper understanding of the mechanisms of action, stress responses, and the evolution of resistance.
Metabolomic Profiling of Bacterial Responses to this compound
Metabolomic studies reveal significant alterations in bacterial metabolism upon exposure to this compound. In Escherichia coli, resistance to gentamicin has been associated with disruptions in central carbon metabolism, amino acid and nucleotide metabolism, and fatty acid synthesis. frontiersin.org Untargeted metabolomics of gentamicin-resistant E. coli showed 52 significantly altered metabolic pathways, including glycerophospholipid metabolism, pyrimidine (B1678525) metabolism, and fatty acid biosynthesis. mdpi.com A key finding was the upregulation of palmitoleate (B1233929) and oleate (B1233923) production in promoting gentamicin resistance. mdpi.com
Similarly, in Klebsiella pneumoniae, untargeted metabolomics of gentamicin-tolerant strains identified 459 metabolites, with several showing sequential down- or up-regulation as gentamicin concentration increased. researchgate.net In resistant strains, metabolites such as inosine, tyrosine, and 1-propionylproline were downregulated, while the concentrations of some fatty acids and sugars increased. researchgate.net In a study on lab-evolved gentamicin-resistant E. coli, metabolomic analysis identified eight enriched metabolic pathways, with alanine, aspartate, and glutamate (B1630785) metabolism, and the TCA cycle being significantly depressed, suggesting a crucial role for these pathways in resistance. nih.gov
| Bacterial Species | Key Affected Metabolic Pathways | Upregulated Metabolites/Pathways | Downregulated Metabolites/Pathways |
|---|---|---|---|
| Escherichia coli | Central carbon metabolism, amino acid metabolism, fatty acid biosynthesis | Palmitoleate, Oleate | Alanine, aspartate, and glutamate metabolism; TCA cycle |
| Klebsiella pneumoniae | Fatty acid and sugar metabolism | Certain fatty acids and sugars | Inosine, Tyrosine, 1-propionylproline |
| Salmonella Choleraesuis | Central carbon metabolism, amino acid and nucleotide metabolism, vitamin and cofactor metabolism, fatty acid synthesis | - | - |
Proteomic Analysis of Bacterial Stress Responses and Resistance Mechanisms
Proteomics provides a powerful tool to investigate the dynamic changes in protein expression in bacteria under the stress of this compound exposure and during the development of resistance. nih.gov
In Acinetobacter baumannii, a comparative proteomic analysis of isolates with varying resistance to gentamicin revealed that higher resistance was associated with increased expression of aminoglycoside-modifying enzymes like 3-N-aminoglycoside acetyltransferase (encoded by aacC1) and aminoglycoside-3'-phosphotransferase (encoded by aphA1). karger.com Specifically, the proteins O05286 and D0CCK1 were found in higher levels in resistant and intermediately resistant strains compared to a susceptible strain, while the protein Q2FCY1 was expressed at higher levels in the highly resistant strain. karger.com
In E. coli, proteomic analysis of strains with increased gentamicin tolerance due to deletions in TCA cycle and ETC genes showed an upregulation of proteins associated with energy metabolism, including the TCA cycle, carbon metabolism, and fatty acid pathways. elifesciences.org Conversely, proteins related to ribosomal binding, ribosome biogenesis, and translation factor activity were downregulated. elifesciences.org Another study on E. coli showed that upon gentamicin treatment, proteins involved in cell wall biogenesis, known resistance mechanisms, and transport are commonly upregulated. frontiersin.org
General stress responses to antibiotics in Gram-negative bacteria often involve the upregulation of efflux pumps and the induction of the heat shock response due to protein misfolding. oup.com
Metabolic Network Modeling in Resistance Evolution
Genome-scale metabolic models (GEMs) are computational tools used to predict the metabolic capabilities of an organism and can be employed to understand the evolution of antibiotic resistance. nih.gov These models can link an organism's genotype to its metabolic phenotype.
In a study on Klebsiella pneumoniae, GEMs were reconstructed for 22 strains with varying antibiotic resistance profiles. frontiersin.org The models were used to predict growth on different nutrient sources, and it was found that the ability to utilize alternative nitrogen sources like glutamate, arginine, and histidine could discriminate between strains resistant to amikacin, tetracycline (B611298), and gentamicin. frontiersin.org This suggests that metabolic capabilities can be indicative of specific antibiotic resistance profiles. frontiersin.org
For E. coli, a constraint-based modeling approach was used to interpret metabolomics data from strains that evolved resistance to different antibiotics. embopress.org This approach helps to relate changes in metabolite levels to functional rearrangements in metabolic fluxes, providing a deeper understanding of the metabolic adaptations that accompany the evolution of antibiotic resistance. embopress.org Such models have highlighted that mutations in genes involved in metabolic pathways can directly impact antibiotic susceptibility. oup.com For instance, mutations affecting the respiratory chain have been shown to alter susceptibility to aminoglycosides. oup.com
White-Box Machine Learning in Resistance Mechanisms
White-box machine learning models are becoming increasingly valuable in the study of antimicrobial resistance, offering transparent and interpretable insights into the complex mechanisms that drive resistance to antibiotics like this compound. Unlike "black-box" models that provide predictions without clear explanations, white-box approaches aim to elucidate the underlying biological processes, making them particularly useful for scientific discovery.
One innovative approach integrates biochemical screening, network modeling, and machine learning to create a "white-box" model for understanding antibiotic mechanisms of action. nih.govsciencedaily.com In a study involving Escherichia coli, researchers used this method to investigate the effects of various metabolite supplementations on the lethality of several bactericidal antibiotics, including gentamicin. nih.gov By regressing the experimental data against simulations from a genome-scale metabolic network model, they were able to identify causal relationships between metabolic pathways and antibiotic efficacy. nih.govresearchgate.net
The research revealed that metabolic processes, particularly those related to purine (B94841) biosynthesis, play a significant role in antibiotic-induced cell death. nih.govresearchgate.net The study found that antibiotic-induced adenine limitation increases the demand for ATP, which in turn elevates central carbon metabolism activity and oxygen consumption, ultimately enhancing the killing effect of the antibiotics. nih.govresearchgate.net
The pathway scores for various metabolic pathways, as identified by the white-box machine learning model, demonstrated distinct patterns for different antibiotics. nih.gov For instance, while central metabolism pathways showed similar directionality for ampicillin, ciprofloxacin (B1669076), and gentamicin, purine biosynthesis pathways exhibited a different directionality for gentamicin compared to the other two antibiotics. nih.gov
Table 1: Pathway Scores of Metabolic Pathways Identified by White-Box Machine Learning
| Metabolic Pathway Cluster | Pathway Score Directionality for Gentamicin | Pathway Score Directionality for Ampicillin & Ciprofloxacin |
| Central Carbon Metabolism | Similar | Similar |
| Nucleotide Biosynthesis | Different for Purine Biosynthesis | Similar |
| Source: Adapted from research on white-box machine learning in antibiotic mechanisms. nih.gov |
This level of detail allows researchers to move beyond simple correlations and uncover the causal mechanisms driving antibiotic resistance. For example, the identification of adenine limitation as a contributor to antibiotic lethality presents a potential target for developing new strategies to combat resistance. nih.gov
Furthermore, explainable AI (XAI) models, such as SHapley Additive exPlanations (SHAP), are being used to interpret the predictions of more complex machine learning models. biorxiv.org In studies on Staphylococcus aureus, SHAP analysis has helped identify critical genetic markers responsible for resistance to multiple antibiotics, including gentamicin. biorxiv.org This approach not only improves the accuracy of resistance prediction but also provides a deeper understanding of the molecular drivers of resistance. biorxiv.org
The application of white-box machine learning and other interpretable AI techniques holds significant promise for advancing our understanding of this compound resistance. By providing clear and actionable insights into the underlying mechanisms, these computational approaches can guide the development of novel therapeutic strategies and help to preserve the effectiveness of this important antibiotic. kcl.ac.ukplos.orgnih.gov
Evolutionary Dynamics of Gentamicin C Resistance
Experimental Evolution Studies of Bacterial Populations Under Gentamicin (B1671437) C Pressure
Laboratory-based experimental evolution provides a powerful tool to observe the dynamics of resistance development in real-time. In these studies, bacterial populations are cultured under gradually increasing concentrations of Gentamicin C, simulating the selective pressures that drive the evolution of resistance.
One such study involved evolving both normal and hypermutable (ΔdnaQ) strains of Escherichia coli in chemostats. nih.gov The experiment began with a minimal inhibitory concentration (MIC) of 0.25 µg/ml for both strains. nih.gov The concentration of this compound in the culture medium was systematically doubled every 72 hours, starting from a sub-inhibitory concentration of 0.03 µg/ml, until it reached 256 µg/ml. nih.gov This sustained pressure resulted in the isolation of E. coli strains capable of withstanding this compound concentrations more than 1,000-fold higher than their ancestors. nih.govalliedacademies.org Specifically, the evolved strains exhibited MICs of ≥256 µg/ml, with some showing an increase of over 2,000-fold. nih.gov
A similar experiment with Lactobacillus plantarum also demonstrated a significant increase in resistance. nih.govnih.gov Over a period of 30 days under continuous this compound pressure, the MIC of L. plantarum increased from a baseline of 4 µg/mL to 512 µg/mL. nih.govnih.gov Interestingly, when the selective pressure was removed, the resistance level decreased but stabilized at 64 µg/mL, still significantly higher than the original strain, indicating that the acquisition of resistance was a largely irreversible process. nih.govnih.gov These experiments highlight the remarkable capacity of bacteria to adapt and develop high-level resistance when subjected to consistent antibiotic pressure. nih.govnih.govnih.gov
Table 1: Evolution of this compound Resistance in Laboratory Experiments
| Bacterial Species | Initial MIC (µg/mL) | Experimental Conditions | Final MIC (µg/mL) | Fold Increase in MIC | Reference |
|---|---|---|---|---|---|
| Escherichia coli (Normal and Hypermutable strains) | 0.25 | Chemostat culture with doubling of this compound concentration every 72 hours up to 256 µg/mL. | ≥ 256 | >1,000 | nih.gov |
| Lactobacillus plantarum | 4 | 30 days of selective pressure with gradually increasing this compound concentration. | 512 | 128 | nih.govnih.gov |
Mechanisms Accelerating Resistance Evolution
The rapid evolution of this compound resistance is often facilitated by mechanisms that allow for the rapid acquisition and optimization of resistance determinants. These processes are more efficient than the slow accumulation of random beneficial mutations.
Role of Mobile Genetic Elements (Integrons, Plasmids)
Mobile genetic elements (MGEs) like plasmids and integrons are primary vectors for the horizontal gene transfer of antibiotic resistance genes, including those conferring resistance to this compound. oup.comirb.hr These elements can move between different bacteria, enabling the rapid dissemination of resistance within and between species. oup.com Studies have identified broad-host-range plasmids, such as those from the IncP-1, IncN, IncW, and IncQ groups, as significant contributors to the spread of resistance genes in both clinical and environmental settings. oup.comirb.hrresearchgate.net Specifically, a high proportion of MGEs conferring this compound resistance isolated from sewage have been identified as IncPβ plasmids. oup.comresearchgate.net The presence of these plasmids in diverse bacterial populations creates a large reservoir of resistance genes that can be readily accessed and acquired by pathogens. oup.com
Gene Cassette Reshuffling and Expression Optimization (aadB cassette)
Integrons are genetic platforms that capture and express genes contained within mobile units called gene cassettes. nih.govresearchgate.net A key mechanism for optimizing resistance is the reshuffling of these cassettes. nih.gov The expression of a gene cassette is highest when it is located at the first position within the integron array, closest to the promoter. nih.gov
Under antibiotic stress, the integron's integrase enzyme is expressed, which can excise and re-integrate gene cassettes. nih.govresearchgate.net Experimental evolution studies have shown that under this compound pressure, bacteria carrying an integron with the aadB resistance cassette undergo rapid evolution. nih.govresearchgate.net This process involves the duplication of the aadB cassette and its insertion into the first position of the integron array, a mechanism described as "copy and paste." nih.gov This rearrangement dramatically increases the expression of the aadB gene, leading to higher levels of resistance. nih.gov Subsequently, redundant or less useful cassettes can be excised, streamlining the integron for optimal resistance to the specific antibiotic pressure. nih.govresearchgate.net This dynamic reshuffling provides a mechanism for "evolution on demand," allowing bacteria to rapidly fine-tune their resistance levels in response to environmental challenges. nih.govresearchgate.net
Mutational Pathways and Adaptive Landscapes of Resistance
In the absence of acquiring resistance genes via horizontal transfer, bacteria can evolve resistance through the sequential accumulation of mutations in their own genome. Whole-genome sequencing of experimentally evolved resistant strains has illuminated the specific mutational pathways and the broader adaptive landscape of this compound resistance.
Analysis of Genomic Mutations Arising During Resistance Evolution
Studies on E. coli evolved under this compound pressure have consistently identified mutations in a core set of five genetic elements. nih.govalliedacademies.orgnih.gov These include the gene fusA, which codes for elongation factor G (EF-G), and genes within the atp, cyo, and pot operons. nih.govalliedacademies.orgnih.gov The atp operon is involved in ATP synthesis, the cyo operon in the cytochrome o oxidase complex, and the pot operon in polyamine transport. Mutations in these diverse systems suggest that high-level resistance is not achieved through a single change but requires a combination of alterations affecting energy metabolism, respiration, and transport. nih.gov
In Lactobacillus plantarum, a different set of mutations was observed. High-level resistance was associated with non-synonymous mutations in genes encoding a drug resistance MFS (Major Facilitator Superfamily) transporter and a transcriptional regulator of the AraC family. nih.govnih.gov These mutations were only detected in strains under selective pressure, indicating their direct role in conferring resistance. nih.gov
Table 2: Common Genomic Mutations Associated with this compound Resistance
| Bacterial Species | Gene/Operon | Function | Reference |
|---|---|---|---|
| Escherichia coli | fusA | Elongation Factor G (Protein synthesis) | nih.govalliedacademies.orgnih.gov |
| atp operon | ATP synthase complex (Energy metabolism) | nih.govalliedacademies.orgnih.gov | |
| cyo operon | Cytochrome o oxidase complex (Respiration) | nih.govalliedacademies.orgnih.gov | |
| pot operon | Polyamine transport system | nih.govalliedacademies.orgnih.gov | |
| Lactobacillus plantarum | MFS Transporter gene | Drug efflux pump | nih.govnih.gov |
| AraC family regulator gene | Transcriptional regulation | nih.govnih.gov |
Impact of Mutation Supply Rates on Evolutionary Trajectories
The rate at which mutations arise in a bacterial population (mutation supply rate) is a key factor in evolution. Studies comparing normal and hypermutable "mutator" strains of E. coli have provided insights into how this rate affects the path to this compound resistance. nih.govfrontiersin.org It was found that the mutation supply rate primarily influences the tempo (the speed) but not the mode (the pattern or order of mutations) of evolution. nih.govalliedacademies.orgfrontiersin.org
Both normal and hypermutable strains acquired mutations in the same set of genes (fusA, cyo, pot, etc.) and in the same general order. nih.govresearchgate.net However, the hypermutator strains acquired these resistance-conferring mutations much faster. nih.gov For example, mutations in fusA were detected at a this compound concentration of 0.5 µg/ml in both strain types, but mutations in the cyo and pot operons appeared at 0.5 µg/ml in the hypermutator strain, whereas they only appeared at 4.0 µg/ml in the normal strain. researchgate.net This suggests that the adaptive landscape for high-level this compound resistance is relatively smooth, with a clear path of beneficial mutations that can be followed. nih.govalliedacademies.org A higher mutation rate simply allows the population to traverse this path more quickly. nih.govevodynamicslab.com Despite accumulating a larger number of mutations, the hypermutable strains did not appear to suffer a significant fitness cost in the experimental conditions. nih.govfrontiersin.org
Cross-Resistance and Collateral Sensitivity Associated with this compound Resistance
The evolution of bacterial resistance to this compound is a complex process that can simultaneously alter a bacterium's susceptibility to other antimicrobial agents. This can manifest as cross-resistance, where resistance to this compound confers resistance to other antibiotics, or as collateral sensitivity, where resistance to this compound leads to increased susceptibility to other drugs. Understanding these phenomena is crucial for developing effective antibiotic treatment strategies to combat resistant infections.
Cross-resistance is a common occurrence, particularly among antibiotics of the same class. Studies have shown significant cross-resistance between this compound and other aminoglycosides like tobramycin (B1681333) and streptomycin. nih.gov For instance, in clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients, a strong positive correlation was observed in resistance profiles between gentamicin and tobramycin. nih.gov This is often due to the fact that the same resistance mechanism, such as enzymatic modification by aminoglycoside-modifying enzymes (AMEs) or alterations in the ribosomal target, can inactivate multiple aminoglycoside antibiotics. nih.gov
Cross-resistance is not limited to the aminoglycoside class. Research on clinical isolates has revealed direct links between gentamicin resistance and resistance to antibiotics from different classes. For example, in E. coli, resistance to gentamicin has been shown to be directly linked with resistance to ciprofloxacin (B1669076) (a fluoroquinolone) and sulfamethoxazole-trimethoprim. medrxiv.org Similarly, in P. aeruginosa, gentamicin resistance has been associated with resistance to ceftazidime (B193861) and imipenem. medrxiv.org The mechanisms underlying such cross-class resistance can be multifaceted, often involving multidrug efflux pumps that can expel a wide range of antimicrobial compounds. frontiersin.org
Conversely, the development of resistance to this compound can sometimes render bacteria more vulnerable to other antibiotics, a phenomenon known as collateral sensitivity. This evolutionary trade-off presents a potential therapeutic window. For example, laboratory evolution studies have demonstrated that E. coli strains that develop resistance to gentamicin can become collaterally sensitive to antibiotics such as cefuroxime. mdpi.com In clinical settings, Pseudomonas aeruginosa strains resistant to gentamicin have been observed to develop increased sensitivity to penicillin, a phenomenon attributed to mutations in the pmrB gene. frontiersin.org The acquisition of tetracycline (B611298) resistance, mediated by the TetA efflux pump, has also been shown to increase susceptibility to aminoglycosides like gentamicin due to increased drug uptake. biorxiv.org
The table below summarizes research findings on cross-resistance and collateral sensitivity associated with this compound resistance in various bacterial species.
| Bacterial Species | Antibiotic with Altered Susceptibility | Type of Interaction | Observed Effect | Reference(s) |
| Pseudomonas aeruginosa | Tobramycin | Cross-Resistance | High correlation in resistance profiles | nih.gov |
| Pseudomonas aeruginosa | Streptomycin | Cross-Resistance | Significant correlation in resistance | nih.gov |
| Pseudomonas aeruginosa | Penicillin | Collateral Sensitivity | Increased sensitivity in gentamicin-resistant strains | frontiersin.org |
| Pseudomonas aeruginosa | Imipenem | Cross-Resistance | Direct link to resistance | medrxiv.org |
| Escherichia coli | Ciprofloxacin | Cross-Resistance | Adjusted odds ratio of 8.39 in clinical isolates | medrxiv.org |
| Escherichia coli | Sulfamethoxazole-trimethoprim | Cross-Resistance | Adjusted odds ratio of 2.95 in clinical isolates | medrxiv.org |
| Escherichia coli | Cefuroxime | Collateral Sensitivity | Increased susceptibility in lab-evolved resistant strains | mdpi.com |
| Staphylococcus epidermidis | Neomycin | Cross-Resistance | Symmetrical cross-resistance at MIC and MPC levels | nih.gov |
| Staphylococcus epidermidis | Oxacillin | Collateral Sensitivity | Symmetrical collateral sensitivity at the MPC level | nih.gov |
MIC: Minimum Inhibitory Concentration, MPC: Mutant Prevention Concentration
Ecological and Environmental Aspects of Resistance Gene Dissemination
The dissemination of this compound resistance is not confined to clinical settings; ecological and environmental factors play a significant role in the spread of resistance genes. Environments such as wastewater treatment plants, agricultural settings, and aquatic ecosystems have been identified as hotspots for the proliferation and transfer of antibiotic resistance genes (ARGs), including those conferring resistance to gentamicin. mdpi.comtandfonline.com
The primary mechanism for the environmental spread of this compound resistance is horizontal gene transfer (HGT), a process by which bacteria can exchange genetic material. creative-diagnostics.com Mobile genetic elements (MGEs) like plasmids, transposons, and integrons are instrumental in this process, as they can carry gentamicin resistance genes and move between different bacterial species and genera. mdpi.comcreative-diagnostics.com This facilitates the rapid dissemination of resistance across diverse bacterial populations. For instance, IncPβ plasmids have been identified as significant carriers of gentamicin resistance genes in sewage. oup.com
A wide variety of gentamicin resistance genes have been detected in environmental samples. Studies have identified several clusters of genes encoding gentamicin-modifying enzymes in bacteria isolated from soil, animal feces, manure, and sewage. oup.comnih.gov These genes have been found in a range of bacterial genera, including not only those commonly associated with clinical infections like Enterobacteriaceae, Pseudomonas, and Acinetobacter, but also in phylogenetically distant environmental bacteria. oup.comnih.gov This indicates a broad environmental reservoir of gentamicin resistance.
The presence of antibiotics and other selective pressures in the environment, even at sub-inhibitory concentrations, can contribute to the selection and dissemination of resistant bacteria and their genes. tandfonline.com For example, a high abundance and diversity of gentamicin resistance genes have been found in samples from broiler and cattle feces, sewage, and piggery manure. oup.com Wastewater treatment plants are particularly important hubs for the mixing of bacteria from human and animal sources with environmental bacteria, creating ideal conditions for the transfer of resistance genes. mdpi.com Biofilms, which are communities of microorganisms attached to surfaces, are also considered to be hotspots for HGT, further enhancing the spread of resistance in environmental settings. mdpi.comnih.gov
The table below presents findings from studies on the detection of this compound resistance genes in various ecological and environmental samples.
| Environment | Detected Gentamicin Resistance Gene(s)/Elements | Bacterial Genera | Key Findings | Reference(s) |
| Sewage | aac(3)-I, aac(3)-II/VI, IncPβ plasmids | Enterobacteriaceae, Pseudomonas, Acinetobacter, Sphingobacterium | High abundance and diversity of resistance genes; MGEs captured from sewage. | oup.comoup.comnih.gov |
| Piggery Manure | All six tested clusters of Gmr genes | Not specified | Identified as a hotspot with a high diversity of gentamicin resistance genes. | oup.comoup.com |
| Animal Feces (Cattle, Poultry) | aac(3)-II/VI and other Gmr gene clusters | Enterobacteriaceae and others | High abundance and diversity of resistance genes found. | oup.comoup.com |
| Coastal Water (polluted) | aac(3)-I, aac(3)-II/VI | Acinetobacter johnsonii and others | Detection of multiple resistance genes in single isolates. | oup.com |
| Municipal Drinking Water | aph(3")c, ant(3")b, aph(6)-1dd | Acinetobacter spp., Aeromonas spp., and others | Presence of aminoglycoside resistance genes in treated and untreated water. | nih.gov |
| Soil and Rhizosphere | Low detection rates | Various | Lower prevalence of transferable gentamicin resistance compared to other environments. | oup.comoup.com |
Gmr: Gentamicin resistance
Future Directions in Gentamicin C Research
Advanced Biosynthetic Engineering for Novel Analogs and Single Components
The production of gentamicin (B1671437) by Micromonospora species results in a complex mixture of structurally related compounds, primarily the Gentamicin C components (C1, C1a, C2, C2a, and C2b). pnas.org Future research is heavily invested in shifting from this complex mixture to the production of single, pure components or novel analogs with improved therapeutic profiles.
Metabolic and biosynthetic engineering offer a targeted approach to achieve this. bohrium.com By manipulating the genes in the gentamicin biosynthetic cluster, researchers can control the final output. bohrium.compnas.org A key area of focus is the network of methyltransferase enzymes—GenN, GenD1, and GenK—which define the methylation pattern of the gentamicin molecule. pnas.orgresearchgate.net For instance, judicious manipulation of the activity levels of the methyltransferases GenK and GenL has been proposed as a method to enrich specific components of the this compound complex. pnas.org Deleting or modifying these genes can lead to the accumulation of specific intermediates or the creation of entirely new analogs. bohrium.comnih.gov This approach, known as combinatorial biosynthesis, could yield derivatives that are less susceptible to bacterial resistance mechanisms or exhibit reduced toxicity. nih.govresearchgate.net The goal is to create engineered strains of Micromonospora that can produce single-component gentamicins or novel analogs directly through fermentation, which would be a cost-effective advancement for developing new therapeutics. pnas.org
Table 1: Key Methyltransferase Enzymes in this compound Biosynthesis
| Enzyme | Function | Impact on Engineering |
|---|---|---|
| GenN | Catalyzes methylation at a specific site on an early intermediate. | Its selectivity is a key control point in the pathway. pnas.org |
| GenD1 | Involved in the methylation network defining the core structure. | Manipulation can alter the primary intermediates formed. pnas.org |
| GenK | Catalyzes C-methylation at the C-6' position. | Modulating its activity can influence the ratio of C-components. pnas.orgresearchgate.net |
| GenL | A remote methyltransferase responsible for 6'-N-methylation of C2 and C1a. | Its activity is decisive for the final proportions of the five major C-components. pnas.org |
Development of New Analytical Techniques for Complex Mixtures
The analysis of gentamicin is inherently challenging due to the structural similarity of its components and their lack of a strong UV-absorbing chromophore. pragolab.cz Historically, this required complex derivatization steps or the use of less precise microbiological assays. nih.gov A significant future direction is the development and refinement of advanced analytical techniques that can rapidly and accurately separate and quantify the individual congeners within the complex mixture.
Modern liquid chromatography (LC) techniques are at the forefront of this effort. pragolab.cz Methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with mass spectrometry (MS) or charged aerosol detection (CAD) have shown great promise. pragolab.czwaters.com For example, an Ultra-Performance Liquid Chromatography (UPLC) method using a zwitterionic stationary phase (HILIC) allows for the rapid, isocratic separation of Gentamicin C1, C1a, C2, and C2a without the need for derivatization or harsh ion-pairing agents. waters.com These advanced methods are crucial not only for quality control of pharmaceutical formulations but also for pharmacokinetic studies, where understanding the behavior of individual components is vital. nih.govnih.gov
Table 2: Comparison of Modern Analytical Techniques for this compound
| Technique | Principle | Advantages |
|---|---|---|
| HILIC-UPLC-MS | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | Fast, isocratic separation; no derivatization needed; high sensitivity and specificity with MS detection. waters.com |
| IP-RPLC with CAD | Uses an ion-pairing agent (e.g., TFA) to retain the hydrophilic gentamicin components on a reversed-phase column. | Good separation of all five major congeners (C1, C1a, C2, C2a, C2b) and related impurities; rugged method. pragolab.cz |
| LC with Electrochemical Detection (PAD) | Detection based on the electrochemical properties of the aminoglycoside. | An established pharmacopoeial method, but can be less specific than MS. pragolab.cz |
Identification and Characterization of Novel Resistance Mechanisms
The effectiveness of gentamicin is continually threatened by the emergence of bacterial resistance. While enzymatic modification is a well-known resistance strategy, ongoing surveillance is identifying novel mechanisms and new variants of resistance genes. mdpi.com A critical area of future research is the identification and characterization of these new threats to guide the development of next-generation antibiotics.
Recent studies have uncovered novel plasmid-mediated aminoglycoside resistance genes in pathogens like Campylobacter coli. asm.orgresearchgate.net Whole-genome sequencing has been instrumental in identifying new phosphotransferase alleles, such as aph(2″)-Ig, which confer high-level gentamicin resistance. asm.orgresearchgate.net Researchers have also identified several new variants of gentamicin resistance genes for the first time in Campylobacter, including aph(2″)-Ib, aph(2″)-Ic, and aac(6')-Ie/aph(2″)-If2. nih.gov Understanding the structure and function of the enzymes encoded by these genes, such as aminoglycoside acetyltransferases (AACs) and phosphotransferases (APHs), is essential. mdpi.com This knowledge can reveal how bacteria evade the antibiotic and provides the molecular basis for designing new gentamicin analogs that are poor substrates for these resistance enzymes.
Table 3: Examples of Novel Gentamicin Resistance Genes
| Gene Variant | Enzyme Type | Organism First Identified In | Reference |
|---|---|---|---|
| aph(2″)-Ig | Aminoglycoside Phosphotransferase | Campylobacter coli | asm.orgresearchgate.net |
| aph(2″)-Ib | Aminoglycoside Phosphotransferase | Campylobacter | nih.gov |
| aph(2″)-Ic | Aminoglycoside Phosphotransferase | Campylobacter | nih.gov |
| aac(6')-Ie/aph(2″)-If2 | Bifunctional Acetyltransferase/Phosphotransferase | Campylobacter | nih.gov |
Design of Efflux Pump Inhibitors and Metabolic Adjuvants for this compound
In many Gram-negative bacteria, multidrug resistance (MDR) efflux pumps actively expel antibiotics from the cell, reducing their intracellular concentration and efficacy. frontiersin.orgacs.org A promising strategy to combat this form of resistance is the co-administration of gentamicin with an efflux pump inhibitor (EPI). nih.gov The design and discovery of potent and non-toxic EPIs is a major focus of future research.
Compounds like Phenylalanine-arginine β-naphthylamide (PAβN), a broad-spectrum EPI, have been shown to potentiate the activity of gentamicin against resistant strains of Pseudomonas aeruginosa by inhibiting pumps like the MexAB-OprM system. frontiersin.orgnih.gov Research is also exploring natural sources for novel EPIs. For example, a dichloromethane (B109758) (DCM) fraction from the underground parts of Fallopia japonica significantly reduced the minimum inhibitory concentration (MIC) of gentamicin against resistant Stenotrophomonas maltophilia strains. mdpi.com The development of such adjuvants could restore the clinical utility of gentamicin against strains that have become resistant through the overexpression of efflux pumps. nih.gov
Deeper Understanding of Molecular Interactions Through Advanced Biophysical and Computational Methods
To rationally design safer and more effective gentamicin analogs, a detailed understanding of its molecular interactions with both bacterial and human targets is essential. Advanced biophysical and computational methods are providing unprecedented insights into these interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to solve the three-dimensional structure of the 10th complement-type repeat (CR10h) of human megalin, a receptor implicated in gentamicin-induced nephrotoxicity. nih.gov By combining NMR data with computational docking programs like HADDOCK, researchers have created detailed models of how different this compound isomers (C1, C1a, and C2) bind to this receptor. nih.gov These models reveal that the interaction is primarily electrostatic and identifies key amino acid residues (Lys-1124, Val-1127, and Asp-1131) in the megalin receptor that are crucial for binding. nih.gov Such detailed structural information is invaluable for designing new gentamicin derivatives with modified structures that reduce their affinity for megalin, thereby potentially lowering their toxicity while preserving their antibacterial activity. nih.gov Similarly, computational methods like molecular dynamics and protein-ligand docking are being used to study how resistance-conferring mutations in bacterial target proteins affect antibiotic binding. frontiersin.org
Q & A
Q. How should investigators structure the Methods section for this compound studies to meet journal requirements?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: (1) Detail synthesis steps, purification methods, and analytical conditions (e.g., HPLC gradients); (2) For animal studies, include ethics approval numbers and ARRIVE checklist items; (3) Limit main text to five key compounds, with extended data in supplementary files .
What frameworks assist in formulating rigorous research questions for this compound mechanism-of-action studies?
- Methodological Answer : Apply the PICO framework: P opulation (e.g., Acinetobacter baumannii isolates), I ntervention (this compound at 4x MIC), C omparison (untreated controls), O utcome (bacterial membrane potential depolarization). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
